IPA-3
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXLXKIAKIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195311 | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-82-4 | |
| Record name | 1,1′-Dithiobis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IPA-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPA-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPA-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IPA-3, an Allosteric Inhibitor of p21-Activated Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of IPA-3 (Inhibitor of p21-Activated Kinase-3), a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on its interaction with PAK1. This compound functions through a novel mechanism involving covalent modification of the PAK1 autoregulatory domain, thereby preventing its activation by upstream effectors such as Cdc42. This guide details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols for studying its activity, and illustrates the affected signaling pathways.
Core Mechanism of Action: Allosteric and Covalent Inhibition
This compound represents a significant departure from traditional ATP-competitive kinase inhibitors. Its mechanism of action is centered on the allosteric inhibition of PAK1 activation, rather than blocking the catalytic activity of the pre-activated enzyme.[1][2]
Key Features of this compound's Mechanism:
-
Non-ATP Competitive: this compound does not bind to the highly conserved ATP-binding pocket of the kinase domain, which contributes to its high selectivity.[3][4]
-
Allosteric Targeting: It specifically targets the N-terminal autoregulatory domain (ARD) of inactive PAK1.[2][4] In the inactive state, PAKs exist as homodimers where the ARD of one monomer inhibits the C-terminal kinase domain of the other.[2]
-
Covalent Binding: this compound forms a covalent bond with the PAK1 autoregulatory domain.[2][4] This binding is dependent on time and temperature.[4] The precise amino acid residue(s) involved in this covalent linkage have not yet been definitively identified in the literature.
-
Inhibition of Activator Binding: The covalent modification of the ARD by this compound physically prevents the binding of the upstream Rho GTPase, Cdc42.[2][4] The binding of Cdc42 is a critical step in the conformational changes that lead to the dissociation of the PAK1 dimer and subsequent activation.[2]
-
Prevention of Autophosphorylation: By blocking the binding of Cdc42, this compound prevents the subsequent autophosphorylation of PAK1 on key residues, such as Threonine 423 (Thr423), which is essential for full kinase activation.[3]
-
Reversibility: The inhibitory effect of this compound is reversible in the presence of reducing agents like dithiothreitol (DTT), indicating that the covalent bond likely involves a disulfide linkage.[3][4]
-
Conformational Specificity: this compound demonstrates a remarkable specificity for the inactive conformation of PAK1 and does not significantly inhibit or bind to the pre-activated form of the kinase.[1][2]
Diagram of this compound's Core Mechanism of Action
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. A summary of the key quantitative data is presented below.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | PAK1 | 2.5 µM | Cell-free kinase assay | [3][5] |
| Group II PAKs (PAK4, PAK5, PAK6) | No inhibition observed | Cell-free kinase assay | [3][4] | |
| Other Kinases (panel of 214) | >50% inhibition for only 9 kinases | Kinase panel screening | [6] | |
| Apparent Kd | Full-length PAK1 | 1.92 ± 0.2 µM | Tryptophan fluorescence spectroscopy | [2] |
| PAK1 Autoregulatory Domain (ARD) | 0.1 ± 0.01 µM | Tryptophan fluorescence spectroscopy | [2] | |
| EC₅₀ (Cell Death) | Various human leukemic cell lines | 5 to >20 µM | Cell viability assays | [7] |
| In Vivo Efficacy | Hepatocellular Carcinoma Xenograft | 2-4 mg/kg (i.p.) | Animal model | [6] |
| Prostate Cancer Xenograft | 5 mg/kg (daily) | Animal model | [8] |
Downstream Signaling Pathways Affected by this compound
By inhibiting PAK1, this compound modulates a multitude of downstream signaling pathways that are crucial for various cellular processes, particularly in the context of cancer progression.
Cytoskeletal Dynamics, Cell Migration, and Invasion
PAK1 is a master regulator of the actin cytoskeleton. Its inhibition by this compound leads to a disruption of these processes.
-
Actin Polymerization: this compound has been shown to affect actin polymerization.[9]
-
Cell Migration and Invasion: Treatment with this compound significantly inhibits the migration and invasion of various cancer cells, including those from prostate and liver cancer.[6][8] This is a direct consequence of disrupting PAK1's role in cytoskeletal remodeling.
NF-κB Signaling Pathway
PAK1 is implicated in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. This compound has been shown to block the activation of NF-κB.[1][6] The mechanism appears to involve PAK1's influence on the nuclear translocation of the p65 subunit of NF-κB.[10][11] In some contexts, this is mediated through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11]
Diagram of this compound's Effect on the PAK1-NF-κB Pathway
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, involved in stress responses, apoptosis, and proliferation, is another downstream target of PAK1. This compound treatment has been observed to reduce the phosphorylation of JNK in hepatocellular carcinoma cells, suggesting that this compound-mediated inhibition of PAK1 can suppress the JNK signaling cascade.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PAK1 Kinase Assay
This assay is used to determine the IC₅₀ of this compound for PAK1 by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant active PAK1 (e.g., GST-PAK1)
-
Myelin Basic Protein (MBP) as a substrate
-
Cdc42-GTPγS (a non-hydrolyzable GTP analog to activate PAK1)
-
This compound dissolved in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare a reaction mixture containing recombinant PAK1 (e.g., 100-200 nM) and MBP (e.g., 5-10 µM) in kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for 20 minutes on ice to allow for inhibitor binding.
-
Initiate the activation of PAK1 by adding Cdc42-GTPγS (e.g., 1 µM) and pre-equilibrate the reaction at 30°C for 10 minutes.
-
Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of approximately 100 µM.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.
-
Quantify the band intensities to determine the extent of phosphorylation at each this compound concentration and calculate the IC₅₀ value.
Workflow for In Vitro Kinase Assay
[¹⁴C]-IPA-3 Covalent Binding Assay
This assay directly measures the covalent binding of radiolabeled this compound to PAK1.
Materials:
-
Recombinant PAK1
-
[¹⁴C]-IPA-3
-
Kinase Buffer
-
Acetone (ice-cold)
-
Scintillation counter and vials
Protocol:
-
Incubate recombinant PAK1 (e.g., 1-5 µM) with [¹⁴C]-IPA-3 (e.g., 10 µM) in kinase buffer at 30°C for 1 hour.
-
To separate covalently bound this compound from free this compound, precipitate the protein by adding 10 volumes of ice-cold acetone.
-
Incubate at -20°C for 1 hour to ensure complete precipitation.
-
Centrifuge to pellet the protein-IPA-3 adduct.
-
Carefully remove the supernatant containing the free [¹⁴C]-IPA-3.
-
Wash the pellet with acetone to remove any residual free radiolabel.
-
Solubilize the protein pellet in a buffer containing SDS (e.g., 2% SDS).
-
Transfer the solubilized sample to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of bound [¹⁴C]-IPA-3 can be quantified based on the specific activity of the radiolabeled compound.
Western Blot Analysis of PAK1 Phosphorylation
This method is used to assess the effect of this compound on PAK1 activation in a cellular context by detecting the phosphorylation of PAK1 at Thr423.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PAK1 (Thr423) and anti-total PAK1
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Western blotting apparatus and reagents
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified time.
-
If necessary, stimulate the cells with an activator of PAK1 (e.g., a growth factor) to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 (Thr423) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PAK1.
-
Quantify the band intensities to determine the ratio of phosphorylated PAK1 to total PAK1.
Conclusion
This compound is a valuable research tool for investigating the roles of Group I PAKs in various cellular processes. Its unique allosteric and covalent mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting PAK1-mediated signaling pathways. This technical guide has provided a detailed overview of its mechanism, quantitative activity, effects on downstream signaling, and key experimental protocols, offering a comprehensive resource for researchers in the field of kinase signaling and drug discovery. The continued study of this compound and the development of next-generation allosteric PAK inhibitors hold promise for therapeutic interventions in diseases driven by aberrant PAK signaling, such as cancer.
References
- 1. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 6. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 7. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PAK1 modulates a PPARγ/NF-κB cascade in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of IPA-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core downstream signaling pathways affected by IPA-3, a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This compound covalently binds to the autoregulatory domain of PAK1, preventing its activation by upstream effectors such as Cdc42 and Rac1.[1][2] This inhibitory action has profound effects on a multitude of cellular processes, making this compound a valuable tool for cancer research and a potential therapeutic agent.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.
Table 1: Inhibitory Concentration of this compound
| Target/Process | System | IC50/EC50 | Reference(s) |
| PAK1 Kinase Activity | Cell-free assay | 2.5 µM | [1] |
| Cell Growth (NALM-6) | Human Pre-B cell leukemia | 0.97694 µM | [1] |
| Cell Growth (SW1710) | Human anaplastic thyroid carcinoma | 1.17833 µM | [1] |
| Cell Death | Human leukemic cell lines | 5 to >20 µM | [3] |
| Cofilin Phosphorylation | Human leukemic cell lines | 5 to 20 µM | [3] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration | Effect | Reference(s) |
| H2M (Metastatic HCC) | MTT Assay | 20 µM | Significant reduction in cell viability | [4] |
| Lung Cancer Cells | MTT Assay | 2, 5, 10, 15 µM | Dose-dependent reduction in proliferation | [5] |
| Breast Cancer & Melanoma | MTT Assay | Varies | IC50 correlates with PAK1 expression levels | [6] |
| Prostate Cancer (PC-3, LNCaP, DU-145) | MTT Assay | Dose-dependent | Inhibition of cell growth | [7] |
Core Signaling Pathways Modulated by this compound
This compound, through its inhibition of PAK1, modulates several critical signaling cascades involved in cell survival, proliferation, migration, and apoptosis.
PAK1/JNK/Paxillin Signaling Pathway
One of the well-documented downstream effects of this compound is the inhibition of the JNK/Paxillin pathway, which is crucial for cell motility. This compound treatment leads to a dose-dependent reduction in the phosphorylation of JNK, a direct downstream target of PAK1.[2] This, in turn, prevents the phosphorylation of paxillin, a focal adhesion-associated protein, thereby impairing cell migration.[2]
NF-κB Signaling Pathway
This compound has been shown to suppress the nuclear translocation and activation of NF-κB.[2][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by signals such as TNF-α, PAK1 can mediate the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound blocks this process by inhibiting PAK1 activation.[2]
Apoptosis Pathway
This compound induces apoptosis in various cancer cell lines.[3][4] This is achieved through the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] PAK1 is known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting PAK1, this compound may relieve this inhibition on Bad, thereby promoting apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liposomal-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitorIPA-3limits prostate tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Synthesis, and Application of IPA-3, a Selective PAK1 Allosteric Inhibitor
Executive Summary: p21-activated kinases (PAKs) are critical signaling nodes that link Rho GTPase activation to a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] The founding member, PAK1, is frequently dysregulated in various human cancers, making it a compelling target for therapeutic intervention.[2] This document provides a comprehensive technical overview of the inhibitor of PAK1 activation-3 (IPA-3), a pioneering allosteric inhibitor. We detail its discovery, chemical synthesis, unique mechanism of action, and biological effects, supported by quantitative data and detailed experimental protocols. Furthermore, we visualize key pathways and workflows using Graphviz to provide researchers and drug development professionals with a thorough understanding of this important chemical tool.
Discovery and Rationale
The search for PAK1 inhibitors has been an area of intense research. While many inhibitors target the highly conserved ATP-binding pocket of kinases, this approach can lead to off-target effects and a lack of specificity.[2] The discovery of this compound stemmed from a deliberate effort to identify non-ATP-competitive inhibitors that would offer a more selective mechanism of action.[3] this compound was identified as a cell-permeable, allosteric inhibitor that uniquely targets the autoregulatory domain of group I PAKs (PAK1, PAK2, and PAK3), preventing their activation without affecting already-active kinases.[3][4][5]
Synthesis of this compound
This compound, with the chemical name 1,1'-dithiobis-2-naphthalenol, is a disulfide derivative. Its synthesis involves the formation of a disulfide bond between two 2-naphthalenol (also known as β-naphthol) molecules.
Logical Synthesis Workflow
The synthesis is a straightforward oxidative coupling reaction.
Caption: Logical workflow for the synthesis of this compound.
General Experimental Protocol
While the seminal papers focus on the biological activity, the synthesis of symmetrical disulfides from thiols or related precursors is a standard chemical transformation. A general procedure would involve:
-
Preparation of a Thiol Precursor: 2-Naphthalenol is converted to a corresponding thiol or sulfenyl chloride derivative.
-
Oxidative Coupling: The intermediate is then subjected to controlled oxidation to form the symmetrical disulfide bond.
-
Purification: The final product, this compound, is purified from the reaction mixture, typically using column chromatography or recrystallization.
-
Characterization: The structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[6]
Mechanism of Action
This compound's inhibitory mechanism is distinct from ATP-competitive inhibitors. It functions as a non-ATP-competitive, allosteric inhibitor that binds covalently to the regulatory domain of PAK1.[5][6]
-
Covalent Binding: this compound forms a covalent bond with the PAK1 protein, specifically within its N-terminal autoregulatory domain. This interaction is time- and temperature-dependent.[6][7]
-
Allosteric Inhibition: By binding to the autoregulatory domain, this compound locks the kinase in an inactive conformation. This prevents the binding of upstream activators, such as the GTPases Cdc42 and Rac.[3][6]
-
Critical Disulfide Bond: The disulfide bond within the this compound molecule is essential for its inhibitory activity. Reduction of this bond by agents like dithiothreitol (DTT) abolishes its ability to inhibit PAK1.[6][7]
-
Selectivity: This mechanism confers high selectivity for group I PAKs (PAK1, PAK2, PAK3) over group II PAKs (PAK4, PAK5, PAK6).[4] It inhibits the activation of PAK1 but does not inhibit the kinase once it has already been activated.[6][7]
Caption: Mechanism of this compound allosteric inhibition of PAK1.
Quantitative Biological Data
The biological activity of this compound has been quantified across various in vitro and cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| In Vitro Kinase Assay | PAK1 | IC₅₀ | 2.5 µM | [4][6][7][8] |
| Kinase Specificity | Group II PAKs (4-6) | Inhibition | None observed | [6][7][8] |
| Antiviral Assay | SARS-CoV-2 (in Vero cells) | IC₅₀ | 8.5 µM | [4] |
| Antiviral Assay | SARS-CoV-2 nsp15 | IC₅₀ | 6.8 µM | [4] |
| Cell Proliferation | Hepatocellular Carcinoma (HCC) Cells (H2M, MHCC97-L, HepG2) | Effective Conc. | 5 - 10 µM | [4] |
| Cell Proliferation | Human Hematopoietic Cells | EC₅₀ | 5 - >20 µM | [9] |
| In Vivo Tumor Growth | MHCC97-L Xenograft | Dose | 2 and 4 mg/kg | [4] |
Key Experimental Methodologies
In Vitro PAK1 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PAK1.
-
Pre-incubation: Recombinant PAK1 (e.g., 150 nM) is pre-incubated with a substrate like Myelin Basic Protein (MBP, e.g., 8.3 µM) and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase buffer. This step is typically performed on ice (4°C) for about 20 minutes.[8]
-
Activation: The upstream activator, such as a non-hydrolyzable GTP analog-bound Cdc42 (Cdc42-GTPγS, e.g., 3.2 µM), is added to the mixture. The reaction is then allowed to equilibrate at 30°C for 10 minutes.[8]
-
Initiation: The kinase reaction is initiated by adding ATP (e.g., 30 µM) that has been spiked with radioactive [γ-³²P]ATP.[8]
-
Reaction & Quenching: The reaction proceeds for a set time (e.g., 10 minutes) at 30°C and is then stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the MBP substrate is visualized and quantified by autoradiography. The IC₅₀ value is calculated from the dose-response curve.[8]
Cell Proliferation (MTS) Assay
This assay assesses the effect of this compound on the metabolic activity and proliferation of cells.
-
Cell Seeding: Cells (e.g., human primary schwannoma cells) are seeded into 96-well plates and allowed to adhere and grow for a specified period (e.g., 2 days).[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 µM, 20 µM) or a control compound (like the inactive analog PIR-3.5 or DMSO). Cells are then incubated for a desired duration (e.g., 24 hours).[8]
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[8]
-
Incubation: The plates are incubated for a period (e.g., 3 hours) to allow viable, metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The results are used to determine the effect of this compound on cell viability and proliferation relative to the control.[8]
Signaling Pathways Modulated by this compound
By inhibiting PAK1, this compound influences numerous downstream signaling cascades, most notably those controlling the actin cytoskeleton.
PAK1 Upstream Activation
PAK1 activation is a key event downstream of growth factor receptors and Rho family GTPases.
Caption: Upstream signaling pathway leading to PAK1 activation.
PAK1 Downstream Cytoskeletal Regulation
Once active, PAK1 phosphorylates numerous substrates that regulate the dynamics of the actin-myosin cytoskeleton, impacting cell motility and morphology.[10]
Caption: Downstream cytoskeletal signaling pathways regulated by PAK1.
Conclusion and Future Directions
This compound represents a landmark discovery in kinase inhibitor research, demonstrating the viability and selectivity of an allosteric, non-ATP-competitive approach.[3] Its unique covalent mechanism of action has made it an invaluable tool for dissecting the complex roles of group I PAKs in cell biology. While its properties may not be ideal for clinical use, this compound serves as a critical proof-of-concept compound.[3][11] Future research will likely focus on developing next-generation this compound-like molecules with improved pharmacological properties, potentially leading to novel therapeutics for cancer and other diseases driven by aberrant PAK1 signaling.[3]
References
- 1. pnas.org [pnas.org]
- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PAK | TargetMol [targetmol.com]
- 9. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
IPA-3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Research Tool for p21-Activated Kinase 1 (PAK1) Inhibition
IPA-3 (2,2'-Dihydroxy-1,1'-dinaphthyldisulfide) has emerged as a valuable research tool for investigating the roles of Group I p21-activated kinases (PAKs), particularly PAK1. As a selective, non-ATP-competitive, allosteric inhibitor, this compound offers a unique mechanism to probe PAK1 signaling in various cellular contexts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its interactions and applications.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of PAK1.[1] Unlike many kinase inhibitors that target the conserved ATP-binding pocket, this compound is a non-ATP-competitive, allosteric inhibitor.[2][3][4] Its mechanism involves covalent binding to the regulatory domain of PAK1.[2][3][5] This interaction is time- and temperature-dependent and prevents the binding of the upstream activator Cdc42, a critical step for PAK1 activation.[2][3] By binding to the autoregulatory domain, this compound effectively locks the kinase in an inactive conformation.[6] A key structural feature of this compound is its disulfide bond, which is crucial for its inhibitory activity; reduction of this bond by agents like dithiothreitol (DTT) abolishes its effect on PAK1.[3][4]
Notably, this compound inhibits the activation of PAK1 by various stimuli but does not inhibit pre-activated PAK1.[3][4] It has been shown to prevent Cdc42-stimulated and sphingosine-dependent autophosphorylation of PAK1 at Threonine 423 (Thr423).[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on available research.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.5 µM | Cell-free assay against PAK1 | [2][3][4][6] |
| Selectivity | No inhibition of Group II PAKs (PAK4-6) | Cell-free assay | [2][3][4] |
| Cellular Effects | Concentration | Cell Type | Effect | Reference |
| Cell Spreading Reduction | 2 µM, 5 µM, 20 µM | Human primary Schwann and schwannoma cells | Dose-dependent reduction in cell spreading | [3] |
| Adhesion Reduction | Dose-dependent | Schwann and schwannoma cells | Significant reduction in the number of adherent cells | [3] |
| Cell Death Induction | EC50: 5 to >20 µM | Various human leukemic cell lines | Induction of cell death | [7] |
| Inhibition of Proliferation | Not specified | Murine metastatic prostate cancer (RM1) cells | Significant inhibition of proliferation | [8] |
| Inhibition of Motility | Not specified | Murine metastatic prostate cancer (RM1) cells | Significant inhibition of motility | [8] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound inhibits PAK1 activation.
Caption: Mechanism of this compound inhibition of PAK1 activation.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to assess the inhibitory activity of this compound on PAK1 in a cell-free system.
Materials:
-
Recombinant PAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
DMSO (vehicle control)
-
Kinase buffer
-
Active Cdc42-GTPγS
-
ATP (containing [³²P]ATP)
-
SDS-PAGE apparatus
-
Autoradiography equipment
Procedure:
-
Pre-incubate 150 nM of PAK1 with 8.3 µM of MBP and the desired concentrations of this compound or DMSO in kinase buffer for 20 minutes at 4°C.[4]
-
Add 3.2 µM of Cdc42-GTPγS to the reaction mixture and pre-equilibrate for 10 minutes at 30°C.[4]
-
Initiate the kinase reaction by adding ATP to a final concentration of 30 µM, including [³²P]ATP.[4]
-
Incubate the reaction for 10 minutes.[4]
-
Stop the reaction and analyze the results by SDS-PAGE and autoradiography to detect the phosphorylation of MBP.[4]
Cell Viability/Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the viability and proliferation of cells in culture.
Materials:
-
Human primary schwannoma cells (or other cell line of interest)
-
96-well plates
-
Cell culture medium
-
This compound
-
PIR-3.5 (negative control)
-
MTS solution
-
Plate reader for absorbance measurement at 490 nm
Procedure:
-
Seed human primary schwannoma cells in 96-well plates and grow for 2 days.[4]
-
Treat the cells with varying concentrations of this compound (e.g., 5 µM, 20 µM) or the negative control compound PIR-3.5 (e.g., 20 µM) for 24 hours.[4] Include an untreated control group.
-
Add MTS solution to each well and incubate for 3 hours.[4]
-
Measure the absorbance at 490 nm using a plate reader.[4]
-
Calculate the mean and standard error of the mean from at least three independent experiments.[4]
Experimental Workflow: Investigating this compound Effects on Cell Migration
The following diagram outlines a typical workflow for studying the impact of this compound on cell migration.
Caption: Workflow for a cell migration (scratch) assay using this compound.
Applications in Research and Drug Development
This compound serves as a critical tool for:
-
Target Validation: Elucidating the specific roles of PAK1 in various cellular processes such as proliferation, migration, and survival.[1][8][9]
-
Cancer Research: Investigating the therapeutic potential of PAK1 inhibition in various cancers, including melanoma, colon carcinoma, liver cancer, and prostate cancer.[1][8][9] Studies have shown that cancer cells with NRAS and KRAS mutations may be more sensitive to this compound.[9]
-
Signal Transduction Studies: Dissecting the downstream signaling pathways regulated by PAK1.
-
Drug Discovery: Although this compound itself may not have the ideal chemical properties for clinical use, it provides a valuable pharmacological tool to probe the consequences of PAK1 inhibition and to validate PAK1 as a therapeutic target.[9]
Logical Relationship of this compound's Covalent Inhibition
The diagram below illustrates the logical steps leading to the irreversible inhibition of PAK1 by this compound.
Caption: Logical flow of this compound's covalent inhibition of PAK1.
References
- 1. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IPA-3 on Gene Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Effects of the PAK1 Inhibitor, IPA-3.
This technical guide provides a comprehensive overview of the molecular inhibitor this compound and its profound impact on gene expression. This compound, a selective, non-ATP competitive inhibitor of Group I p21-activated kinases (PAKs), offers a valuable tool for investigating cellular signaling pathways and holds potential as a therapeutic agent. This document details its mechanism of action, its influence on key signaling cascades, and the resulting alterations in the expression of a multitude of genes. Detailed experimental protocols and visual representations of the involved pathways are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound (1,1'-Dithiodi-2-naphthol) is a highly selective inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3, with a reported IC50 of 2.5 μM for PAK1 in cell-free assays.[1][2][3] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions as an allosteric inhibitor.[4] Its unique mechanism involves the covalent binding to the autoregulatory domain of PAK1.[1][2] This interaction prevents the binding of upstream activators, such as the Rho GTPases Cdc42 and Rac1, thereby locking PAK1 in an inactive conformation.[1][2] This allosteric inhibition confers a remarkable degree of selectivity for Group I PAKs, with no significant inhibition of Group II PAKs (PAK4-6) or a wide range of other kinases.[1][2][4]
Impact on Key Signaling Pathways
The inhibition of PAK1 by this compound instigates a cascade of downstream effects, significantly altering several critical signaling pathways that govern a host of cellular processes.
The PAK1 Signaling Cascade
As a direct inhibitor of PAK1, this compound effectively blocks the autophosphorylation of PAK1 at key residues like Threonine 423, a critical step in its activation.[5] This leads to the downstream inactivation of PAK1 substrates. One of the well-documented consequences is the reduced phosphorylation of c-Jun N-terminal kinase (JNK), a key player in stress responses and apoptosis.[4][6]
The NF-κB Signaling Pathway
This compound has been demonstrated to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Studies have shown that this compound treatment can suppress the activation of NF-κB and prevent its translocation to the nucleus.[4] This inhibitory effect on NF-κB leads to the downregulation of its target genes, such as the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[4]
The STAT3 Signaling Pathway
Emerging evidence suggests a functional link between PAK1 and Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cell proliferation, survival, and differentiation.[8] PAK1 can physically interact with Janus Kinase 2 (JAK2) and STAT3, and this complex can regulate the transcription of target genes, including Interleukin-6 (IL-6), a key cytokine in inflammation and cancer.[8] By inhibiting PAK1, this compound can disrupt the PAK1/STAT3 complex, leading to reduced STAT3 phosphorylation and subsequent downregulation of its target genes, thereby inhibiting processes like cancer stem cell formation.[8]
Quantitative Impact on Gene Expression
Table 1: Genes Downregulated by this compound Treatment
| Gene Symbol | Gene Name | Function | Cancer Type/Cell Line | Reference |
| COX-2 (PTGS2) | Cyclooxygenase-2 | Inflammation, Proliferation | Papilloma Cells | [4] |
| MMP9 | Matrix Metallopeptidase 9 | Cell Migration, Invasion | Prostate Cancer | [9] |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | - | [9] |
| CCND1 | Cyclin D1 | Cell Cycle Progression | - | [9] |
| E2F1 | E2F Transcription Factor 1 | Cell Cycle Progression, DNA Replication | Squamous NSCLC | |
| MYOGENIN | Myogenin | Muscle Differentiation | Myoblasts | [10] |
Table 2: Genes Upregulated by this compound Treatment
| Gene Symbol | Gene Name | Function | Cell Type | Reference |
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | Gluconeogenesis | Primary Hepatocytes | [11] |
| G6pc | Glucose-6-phosphatase catalytic subunit | Gluconeogenesis | Primary Hepatocytes | [11] |
Table 3: Other Notable Gene Expression Changes
| Gene/Pathway | Effect of this compound | Cellular Process | Reference |
| Tissue Factor (TF) | Modulates transcription | Blood Coagulation | [6] |
| Tissue Factor Pathway Inhibitor (TFPI) | Modulates transcription | Blood Coagulation | [6] |
| IL-6 | Inhibits transcription | Inflammation, Cancer Stem Cells | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on gene expression and signaling pathways.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines can be used, depending on the research question (e.g., HCC cell lines like HepG2 and H2M, breast cancer cell lines, prostate cancer cell lines).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).
-
Treatment: For experiments, cells are seeded and allowed to adhere overnight. The media is then replaced with fresh media containing the desired concentration of this compound or DMSO as a vehicle control. Treatment concentrations typically range from 5 to 20 µM, and incubation times vary from a few hours to 48 hours, depending on the assay.[4][12]
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is designed to assess the levels of total and phosphorylated proteins in response to this compound treatment.
-
Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes affected by this compound.
-
Reagents:
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific forward and reverse primers (see Table 4).
-
-
Procedure:
-
Extract total RNA from this compound treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers. A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Table 4: Validated qPCR Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| COX-2 (PTGS2) | CGGTGAAACTCTGGCTAGACAG | GCAAACCGTAGATGCTCAGGGA | [13] |
| MMP9 | GAGTGGCAGGGGGAAGATGC | CCTCAGGGCACTGCAGGATG | [14] |
| VEGFA | CCTTGCTGCTCTACCTCCAC | CACACAGGATGGCTTGAAGA | [8][15] |
| CCND1 (Cyclin D1) | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [10] |
| E2F1 | TGAACCGAAACTCTGGCAGCTG | CATCAGCTTGCGAAAAGGAGCC | [16] |
| GAPDH | GAAGGTCGGTGTGAACGGATTTG | AATGAAGGGGTCGTTGATGGC | [17] |
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound.
-
Materials:
-
Cells (e.g., HEK293T).
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene).
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.
-
After the desired incubation time (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to determine the relative NF-κB transcriptional activity.
-
Conclusion
This compound serves as a powerful and selective tool for dissecting the intricate roles of Group I PAKs in cellular signaling and gene regulation. Its allosteric mechanism of action provides a high degree of specificity, making it an invaluable reagent for both basic research and preclinical studies. The inhibitory effects of this compound on the PAK1, NF-κB, and STAT3 signaling pathways underscore its potential to modulate a wide array of cellular processes, including proliferation, inflammation, and apoptosis, through the regulation of gene expression. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PAK1 signaling. Future studies employing high-throughput transcriptomic and proteomic analyses will undoubtedly provide a more comprehensive understanding of the global impact of this compound on cellular function and its potential applications in treating a range of diseases, including cancer.
References
- 1. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Prognostic risk assessment model and drug sensitivity analysis of colon adenocarcinoma (COAD) based on immune-related lncRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. P21-Activated Kinase 1 Regulates Resistance to BRAF Inhibition in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ArrayExpress--a public repository for microarray gene expression data at the EBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GEO Accession viewer [ncbi.nlm.nih.gov]
- 11. PAK1 overexpression promotes myxofibrosarcoma angiogenesis through STAT5B-mediated CSF2 transactivation: clinical and therapeutic relevance of amplification and nuclear entry [ijbs.com]
- 12. NDLI: Correction: Why Has the Number of Scientific Retractions Increased? [ndl.gov.in]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 15. Republished: Tracing PAKs from GI inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ArrayExpress < BioStudies < EMBL-EBI [ebi.ac.uk]
- 17. Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges [mdpi.com]
Methodological & Application
Application Notes and Protocols: IPA-3 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 (1,1'-Dithiodi-2-naphthol) is a potent and selective allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particularly strong inhibitory effect on PAK1.[1][2][3][4] Unlike ATP-competitive inhibitors, this compound targets the autoregulatory domain of PAK1, preventing its activation by upstream effectors such as Cdc42 and Rac1.[1][5] This unique mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of PAK1 signaling in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[6][7][8] Notably, dysregulation of the PAK1 signaling pathway has been implicated in the progression of several cancers, making this compound a compound of significant interest in oncological research.[8][9][10][11]
Mechanism of Action
This compound functions as a non-ATP-competitive inhibitor of PAK1.[1][2][3] Its mechanism involves the covalent binding to the autoregulatory domain of PAK1.[1][5] This interaction prevents the conformational changes required for kinase activation that are normally induced by the binding of small Rho GTPases like Cdc42 and Rac1.[1][5] Consequently, this compound effectively blocks the autophosphorylation of PAK1 at Threonine 423, a critical step in its activation cascade.[1][2] It is important to note that this compound does not inhibit already activated PAK1.[1][2][3] The inhibitory activity of this compound is dependent on its disulfide bond, which can be reversed by reducing agents like dithiothreitol (DTT).[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on various cancer cell lines.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | Group I p21-activated kinases (PAK1, PAK2, PAK3) | [12] |
| IC50 (PAK1, cell-free assay) | 2.5 µM | [1][2][3][4] |
| Selectivity | No significant inhibition of Group II PAKs (PAK4-6) | [1][2][3] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| H2M, H2P, HepG2, MHCC97L | Hepatocellular Carcinoma | 10 - 40 µM | Inhibition of proliferation, colony formation, and induction of apoptosis. | [10][11][13][14] |
| Human primary schwannoma cells | Schwannoma | 5 - 20 µM | Reduction in cell spreading and adhesion. | [2][3] |
| JURL-MK1, MOLM-7, K562, CML-T1, HL-60, Karpas-299, Jurkat, HEL | Human hematopoietic cells | 5 - 20 µM | Induction of cell death and decreased adhesivity to fibronectin. | [15] |
| A375 | Melanoma | 1 - 40 µM | Inhibition of proliferation and colony formation, G1-phase cell cycle arrest. | [16] |
Signaling Pathway Diagram
Caption: PAK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Treatment.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 3.5045 mg of this compound (Molecular Weight: 350.45 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics for the specific cell line being cultured.
Cell Seeding and this compound Treatment
-
Seed the cells in the desired culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
On the following day, replace the old medium with fresh medium containing the desired final concentrations of this compound. A vehicle control (DMSO) should be included in all experiments.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTS Assay)
-
Following this compound treatment in a 96-well plate, add 20 µL of MTS reagent to each well.[8][13]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[8][13]
-
Measure the absorbance at 490 nm using a microplate reader.[8][11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Incorporation)
-
Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell division rate.[17]
-
After incubation, wash the cells twice with PBS.
-
Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU detection kit. This typically involves an acid treatment (e.g., 1-2.5 M HCl).[2]
-
Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[18]
-
Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.
Apoptosis Assay (Annexin V Staining)
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][6]
-
Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[1][3]
-
Incubate for 15 minutes at room temperature in the dark.[1][3][6]
-
Add a viability dye such as propidium iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.[1][4][12]
-
Analyze the cells by flow cytometry within one hour of staining.[3][6]
Colony Formation Assay
-
Prepare a single-cell suspension of the desired cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Allow the cells to grow for 1-3 weeks in a humidified incubator, replacing the medium as needed.[19]
-
After the incubation period, wash the colonies with PBS, fix them with a solution such as 6.0% (v/v) glutaraldehyde, and stain with 0.5% (w/v) crystal violet.[19]
-
Count the number of colonies (defined as a cluster of at least 50 cells).[19][20]
Western Blot Analysis
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14][21]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14][21]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies against p-PAK1 (Thr423), total PAK1, and other proteins of interest overnight at 4°C.[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][21]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. texaschildrens.org [texaschildrens.org]
- 6. immunostep.com [immunostep.com]
- 7. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Cell viability assessment [protocols.io]
- 12. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. protocols.io [protocols.io]
Optimal Concentration of IPA-3 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 (Inhibitor of p21-activated kinase-3) is a highly selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particular potency for PAK1. It functions by covalently binding to the autoregulatory domain of PAK1, thereby preventing its activation by upstream effectors like Cdc42.[1][2][3] This unique mechanism of action makes this compound a valuable tool for investigating the cellular functions of PAK1 and as a potential therapeutic agent in diseases characterized by aberrant PAK1 signaling, such as cancer.
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for in vitro studies. The included data and protocols are intended to assist researchers in designing and executing experiments to effectively probe the role of PAK1 in their specific cellular models.
Data Presentation: Efficacious Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of treatment. The following table summarizes quantitative data from various in vitro studies to provide a starting point for experimental design.
| Application | Cell Line/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| PAK1 Inhibition (Cell-Free) | N/A | IC50: 2.5 µM | N/A | Inhibition of PAK1 kinase activity | [1][3] |
| Growth Inhibition | Human NALM-6 (B cell precursor leukemia) | IC50: 0.98 µM | Not Specified | Inhibition of cell growth | [3] |
| Human SW1710 (Thyroid carcinoma) | IC50: 1.18 µM | Not Specified | Inhibition of cell growth | [3] | |
| Human YT (NK-like cell line) | IC50: 1.39 µM | Not Specified | Inhibition of cell growth | [3] | |
| H2M (Hepatocellular carcinoma) | IC50: ~28 µM (24h), ~21 µM (48h) | 24-48 hours | Inhibition of cell proliferation | [2] | |
| Induction of Cell Death | Human hematopoietic cells | EC50: 5 to >20 µM | 10-16 hours | Induction of apoptosis | |
| Inhibition of Cell Adhesion | Human hematopoietic cells | 20 µM | Not Specified | Decrease in cell adhesivity to fibronectin | |
| Inhibition of Colony Formation | Hepatocellular carcinoma cells | Not Specified | 7 days | Marked inhibition of colony formation | [2] |
| PAK1 Phosphorylation Inhibition | H2M (Hepatocellular carcinoma) | 20 µM | Overnight | Reduction in PAK1 phosphorylation | [2] |
| Inhibition of Membrane Ruffling | Various cell lines | Not Specified | Not Specified | Reversible inhibition of PMA-induced membrane ruffling | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits PAK1 signaling.
Caption: Mechanism of this compound inhibition of PAK1 activation.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the effect of this compound on cultured cells.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the optimal concentration and effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 or EC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. The optimal seeding density should be determined empirically for each cell line.
-
This compound Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. A common starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for PAK1 Phosphorylation
This protocol is used to directly assess the inhibitory effect of this compound on PAK1 activity by measuring the phosphorylation of PAK1 at key activating sites (e.g., Thr423).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PAK1, anti-total-PAK1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes. Once they reach the desired confluency, treat them with this compound at the desired concentrations (e.g., 5 µM, 10 µM, 20 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total PAK1 and a loading control to normalize the phospho-PAK1 signal.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Fixation solution (e.g., methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
This compound Treatment: Allow the cells to adhere for 24 hours, then treat them with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced every 2-3 days with fresh medium containing the respective this compound concentrations.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the colony-forming efficiency of the control.
Conclusion
The optimal concentration of this compound for in vitro studies is a critical parameter that requires careful determination. The information and protocols provided in these application notes serve as a comprehensive resource for researchers to effectively utilize this compound as a specific inhibitor of PAK1. By starting with the recommended concentration ranges and adapting the protocols to their specific experimental systems, scientists can confidently investigate the multifaceted roles of PAK1 in health and disease.
References
Application Notes and Protocols for Dissolving IPA-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 (Inhibitor of p21-activated kinase 3) is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It functions by covalently binding to the autoregulatory domain of these kinases, thereby preventing their activation by upstream effectors like Cdc42.[3][4][5] With an IC₅₀ of approximately 2.5 µM for PAK1 in cell-free assays, this compound is a valuable tool for investigating the roles of Group I PAKs in various cellular processes, including cell proliferation, migration, and cytoskeletal dynamics.[1][3][4][5] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and use of this compound in both biochemical and cell-based assays.
Chemical Properties and Solubility
A summary of the key chemical and solubility properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 350.45 g/mol | [4] |
| Appearance | Yellow solid powder | |
| Purity | ≥95% | |
| Solubility in DMSO | Up to 70 mg/mL (~200 mM) | [4] |
| Solubility in Ethanol | 7 mg/mL (~20 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Note: Sonication is recommended to aid dissolution in both DMSO and ethanol.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution for Biochemical and Cellular Assays
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO. This concentrated stock can then be diluted for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 350.45 g/mol * (1000 mg / 1 g) = 7.01 mg
-
-
Weigh the this compound powder: Carefully weigh out 7.01 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator until the solution is clear.
-
Storage: Aliquot the 20 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the concentrated this compound stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final desired concentration of this compound: For this example, we will prepare a working solution that, when added to cells, will result in a final concentration of 10 µM this compound.
-
Calculate the required dilution: To achieve a final concentration of 10 µM from a 20 mM stock, a 1:2000 dilution is required.
-
Serial Dilution (Recommended): To avoid pipetting very small volumes, a serial dilution is recommended.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 20 mM stock 1:20 in pre-warmed cell culture medium. For example, add 5 µL of the 20 mM stock to 95 µL of medium.
-
Step B (Final Working Solution): Prepare the final working solution by diluting the 1 mM intermediate stock 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium to get a 10 µM working solution.
-
-
Direct Dilution (for larger volumes): If preparing a larger volume of the final working solution, you can perform a direct dilution. For example, to prepare 10 mL of a 10 µM working solution, add 5 µL of the 20 mM stock solution to 9.995 mL of pre-warmed complete cell culture medium.
-
Mix and Apply to Cells: Gently mix the final working solution and add the appropriate volume to your cell cultures. Ensure the final DMSO concentration does not exceed 0.5%.
Protocol 3: Preparation of Working Solutions for In Vitro Biochemical Assays (e.g., Kinase Assays)
This protocol describes the preparation of this compound working solutions for use in cell-free biochemical assays. The final DMSO concentration in the assay should be kept to a minimum and be consistent across all experimental conditions, including controls.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Assay buffer specific to your kinase assay
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound in the assay: For a typical kinase assay, you might test a range of this compound concentrations (e.g., from 1 µM to 50 µM).
-
Prepare a series of working solutions: Dilute the 20 mM stock solution in the assay buffer to create a series of working solutions at a concentration higher than the final desired concentration (e.g., 10X).
-
Example Dilution Series (for a 10X stock):
-
For a final concentration of 10 µM: Prepare a 100 µM working solution by adding 1 µL of the 20 mM stock to 199 µL of assay buffer.
-
For a final concentration of 2.5 µM: Prepare a 25 µM working solution by diluting the 100 µM working solution 1:4 in assay buffer (e.g., 25 µL of 100 µM stock + 75 µL of assay buffer).
-
-
Add to the Assay: Add the appropriate volume of the 10X working solution to your assay mixture to achieve the desired final concentration. For example, add 10 µL of the 100 µM working solution to a final assay volume of 100 µL to get a final this compound concentration of 10 µM. Remember to include a vehicle control with the same final concentration of DMSO.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general experimental workflow for its use.
References
Application Notes and Protocols: Preparing and Using IPA-3 Stock Solutions
Introduction
IPA-3 (Inhibitor of PAK1 Activation 3) is a selective, cell-permeable, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a pronounced inhibitory effect on PAK1.[1][2][3][4] Unlike ATP-competitive inhibitors, this compound functions by binding covalently to the autoregulatory domain of PAK1, which prevents the binding of upstream activators like the GTPase Cdc42 and subsequently blocks kinase activation.[1][3][5] Its unique mechanism of action makes it a valuable tool for investigating the roles of PAK1 in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[6][7][8] These application notes provide detailed protocols for the preparation, storage, and use of this compound in common research applications.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| Synonyms | p21-Activated Kinase Inhibitor III, 2,2′-Dihydroxy-1,1′-dinaphthyldisulfide |
| CAS Number | 42521-82-4[1][2][9] |
| Molecular Formula | C₂₀H₁₄O₂S₂[1][2] |
| Molecular Weight | 350.45 g/mol [1][2][9] |
| Appearance | Light yellow to yellow solid[9][10] |
| IC₅₀ | ~2.5 µM for PAK1 in cell-free assays[1][2][4][9] |
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its activity and ensuring experimental reproducibility.
2.1. Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
2.2. Protocol for Preparing a 75 mM Stock Solution
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 75 mM stock solution, weigh out 26.28 mg of this compound (Mass = Molarity × Volume × Molecular Weight; 0.075 mol/L × 0.001 L × 350.45 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator for brief intervals to aid dissolution.[2][9] The final solution should be clear and yellow.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][9]
2.3. Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 65-75 mg/mL (approx. 185-200 mM)[1][2] | Recommended solvent for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 7 mg/mL (approx. 20 mM)[1][2] | |
| Water | Insoluble[1] |
2.4. Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C[1][9] | ≥ 3 years |
| Stock Solution in DMSO | -80°C[1][2][9] | ≥ 1 year |
| Stock Solution in DMSO | -20°C[1][9] | 1 to 6 months.[1][9] Aliquotting is crucial. |
Mechanism of Action and Signaling Pathway
This compound inhibits Group I PAKs by targeting their allosteric regulatory mechanism. It covalently binds to the PAK1 autoregulatory domain, which physically blocks the interaction with upstream activators like Cdc42 and Rac1. This prevents the conformational change required for kinase activation and autophosphorylation on key residues such as Threonine 423, thereby keeping PAK1 in its inactive state.[1][2][5]
Caption: this compound inhibits the PAK1 signaling pathway.
Application Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Caption: General experimental workflow for using this compound.
4.1. Cell Proliferation Assay (MTS-based)
This protocol assesses the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment and allow them to adhere overnight.
-
Prepare Working Solutions: Thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed complete culture medium to achieve final desired concentrations (e.g., 0, 2.5, 5, 10, 20 µM). Include a DMSO-only vehicle control at the same final concentration as the highest this compound treatment.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell viability.
4.2. Western Blot Analysis for PAK1 Inhibition
This protocol is used to detect changes in the phosphorylation status of PAK1 or its downstream targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated PAK1 (p-PAK1 T423) or another target of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) and total PAK1 levels.
Important Considerations
-
Reducing Agents: The disulfide bond in this compound is essential for its inhibitory activity. Avoid using reducing agents like dithiothreitol (DTT) in buffers, as they will inactivate the compound.[1][2]
-
Specificity: While highly selective for Group I PAKs, be aware that at high concentrations or in certain sensitive cell types (like human platelets), this compound may cause non-specific protein phosphorylation.[11] Always perform dose-response experiments to identify the optimal concentration.
-
Light Sensitivity: As with many chemical compounds, protect the this compound powder and stock solutions from direct light.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PAK | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS#: 42521-82-4 [m.chemicalbook.com]
- 11. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p21-Activated Kinase Inhibitor III, this compound [sigmaaldrich.com]
Application Notes and Protocols for IPA-3 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particular potency for PAK1 (IC50 = 2.5 μM)[1][2]. By binding covalently to the autoregulatory domain of PAK1, this compound prevents its activation by upstream effectors like Cdc42, thereby inhibiting downstream signaling pathways implicated in cell proliferation, survival, and motility[1][3]. These characteristics make this compound a valuable tool for investigating the role of PAK1 in cancer biology and a potential therapeutic agent. This document provides detailed application notes and protocols for the administration of this compound in preclinical mouse models of cancer, based on peer-reviewed studies.
Mechanism of Action: PAK1 Signaling Inhibition
p21-activated kinases are key signaling nodes that respond to various extracellular stimuli. Upon activation by small GTPases like Rac1 and Cdc42, PAK1 can influence multiple downstream pathways that are critical for cancer progression, including the MAPK and NF-κB signaling cascades. This compound intervenes at a critical activation step, preventing the conformational changes required for PAK1 kinase activity.
Caption: this compound allosterically inhibits PAK1, preventing its activation and downstream signaling.
Quantitative Data from In Vivo Mouse Models
The following tables summarize the quantitative outcomes of this compound administration in various mouse cancer models as reported in the literature.
Table 1: Effect of this compound on Tumor Growth in Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Reference |
|---|---|---|---|---|
| Vehicle (DMSO) | N/A | ~1400 | ~1.2 | [4] |
| This compound | 2 mg/kg, i.p., 3x/week | ~600 | ~0.55 | [4] |
| This compound | 4 mg/kg, i.p., 3x/week | ~400 | ~0.35 | [4] |
(Data are estimated from graphical representations in the source publication)
Table 2: Effect of this compound on Lung Metastasis in a Prostate Cancer (PCa) Mouse Model
| Treatment Group | Dosage & Schedule | Mean Number of Lung Nodules | Percent Reduction vs. Control | Reference |
|---|---|---|---|---|
| Vehicle (DMSO) | N/A | ~35 | N/A | [5] |
| This compound | 5 mg/kg, i.p., daily for 15 days | ~10 | ~71% | [5] |
(Data are estimated from graphical representations in the source publication)
Table 3: Effect of this compound on Bone Remodeling in a Prostate Cancer (PCa) Intra-tibial Mouse Model
| Parameter | Vehicle Control | This compound (5 mg/kg/day) | Reference |
|---|---|---|---|
| Bone Volume / Total Volume (BV/TV) | Significantly Reduced | Loss Significantly Inhibited | [5] |
| Tissue Volume (TV) | Significantly Increased | Increase Significantly Inhibited | [5] |
(Qualitative description from the source publication; specific numerical values were not provided in the abstract)
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies utilizing this compound in mouse models.
Experimental Workflow Overview
Caption: A typical workflow for evaluating this compound efficacy in a xenograft mouse model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (Tocris Bioscience, Cat. No. 3622 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound[6].
-
Prepare Vehicle Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS[6].
-
Final Formulation: For a final injection concentration of 2 mg/mL, dilute the 40 mg/mL this compound stock solution 1:20 into the vehicle mixture. This will result in a final concentration of 5% DMSO in the injection solution.
-
Example: To prepare 1 mL of the final formulation, add 50 µL of the 40 mg/mL this compound stock to 950 µL of the vehicle mixture (300 µL PEG300 + 50 µL Tween 80 + 600 µL Saline).
-
-
Vortex: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution before administration. Prepare fresh on the day of injection.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
Materials:
-
Prepared this compound formulation or vehicle control
-
Appropriate size syringes (e.g., 1 mL)
-
25-30 gauge needles
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to determine the precise injection volume. For a 2 mg/kg dose in a 25 g mouse, the required dose is 0.05 mg. If using a 2 mg/mL formulation, the injection volume would be 25 µL.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Turn the mouse to a supine position with the head tilted slightly downwards. The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder[7].
-
Injection: Disinfect the injection site with 70% ethanol. Insert the needle at a 30-45° angle, bevel up. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Slowly inject the calculated volume into the peritoneal cavity[7].
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 3: Animal Monitoring and Endpoint Criteria
Monitoring:
-
Body Weight: Record the body weight of each animal at least twice a week to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Tumor Measurement: For subcutaneous xenografts, measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Clinical Signs: Observe animals daily for any signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.
-
Treatment Tolerability: In the HCC study, treatment with 2 and 4 mg/kg of this compound was reported to be well-tolerated with no significant weight loss observed[8].
Endpoint Criteria:
-
Tumor volume reaching a predetermined maximum size (e.g., 1500-2000 mm³).
-
Significant body weight loss.
-
Severe clinical signs of distress.
-
Completion of the planned treatment course (e.g., 15-21 days).
Protocol 4: Western Blot Analysis of PAK1 Phosphorylation in Tumor Tissue
Materials:
-
Harvested tumor tissue, snap-frozen in liquid nitrogen.
-
RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Mechanical homogenizer or dounce homogenizer.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody (e.g., Cell Signaling Technology, #2601) at 1:1000 dilution.
-
Total PAK1 Antibody.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
Procedure:
-
Protein Extraction: a. Weigh a small piece of frozen tumor tissue (~50-100 mg). b. Add ice-cold RIPA buffer with inhibitors (e.g., 500 µL). c. Homogenize the tissue on ice until no visible chunks remain. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) into a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-PAK1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply ECL substrate to the membrane. b. Image the chemiluminescent signal using a digital imager. c. Strip and re-probe the membrane for total PAK1 and a loading control to confirm equal protein loading and to assess the specific inhibition of phosphorylation.
Safety and Toxicology Considerations
Published studies using this compound at doses up to 5 mg/kg daily have reported that the treatment is generally well-tolerated in mice, with no significant body weight loss observed[5][8]. However, as with any experimental compound, careful monitoring for signs of toxicity is essential. DMSO, a component of the vehicle, can have its own biological effects and potential for toxicity at higher concentrations. It is recommended to keep the final DMSO concentration in the injection volume below 10% for mice[6]. A vehicle-only control group is crucial in all experiments to distinguish the effects of this compound from those of the vehicle. Currently, detailed pharmacokinetic and comprehensive toxicology studies for this compound in mice are not widely available in the public domain. Researchers should be aware that this compound has been noted to be metabolically unstable, which may impact its in vivo efficacy when not formulated to enhance stability[9].
Disclaimer
These protocols and notes are intended for guidance and are based on published research. Individual researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 5. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PAK | TargetMol [targetmol.com]
- 7. Solitary Pulmonary Nodule (SPN) Malignancy Risk Score (Mayo Clinic Model) [mdcalc.com]
- 8. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Immunofluorescence Staining with IPA-3 Treatment
Introduction
IPA-3 (Inhibitor of PAK1 Activation-3) is a highly selective, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a notable potency for PAK1.[1] Unlike many kinase inhibitors that compete with ATP, this compound functions through a unique mechanism. It binds covalently to the autoregulatory domain of inactive PAK1, preventing the binding of upstream activators like the GTPases Cdc42 and Rac1.[2] This action locks PAK1 in its inactive conformation, thereby inhibiting its downstream signaling pathways.[2]
The PAK family of serine/threonine kinases are crucial regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][3] Dysregulation of PAK1 activity is frequently implicated in the progression and metastasis of various cancers, making it a significant therapeutic target.[1][3][4] this compound serves as a valuable chemical probe for elucidating the specific roles of PAK1 in these processes. Immunofluorescence staining following this compound treatment is a powerful technique to visualize the inhibitor's effects on protein localization, cytoskeletal organization, and cellular morphology.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical PAK1 activation pathway and the point of intervention by this compound. Under normal conditions, upstream signals activate small GTPases like Cdc42, which then bind to the autoregulatory domain of PAK1. This binding relieves autoinhibition, leading to PAK1 autophosphorylation and subsequent activation. Activated PAK1 then phosphorylates numerous downstream substrates, influencing cytoskeletal remodeling and cell migration. This compound covalently binds to the regulatory domain, preventing Cdc42 binding and keeping PAK1 in an inactive state.
Application Notes
This compound treatment has profound effects on cellular functions, many of which can be effectively visualized and quantified using immunofluorescence.
-
Cytoskeletal Reorganization: PAK1 plays a pivotal role in regulating the actin cytoskeleton. Inhibition of PAK1 by this compound has been shown to enhance the formation of stress fibers and focal adhesions in hepatocellular carcinoma cells.[5] This can be visualized by staining for F-actin with phalloidin and for focal adhesion proteins like paxillin or vinculin. The altered cytoskeletal arrangement is linked to a reduction in cell motility.
-
Inhibition of Cell Migration: A primary consequence of PAK1 inhibition is the suppression of cell migration.[1][4] Studies have demonstrated that this compound treatment significantly reduces the migratory capacity of cancer cells.[1][5] This is associated with decreased phosphorylation of paxillin at serine-178, a critical event for PAK1-mediated cell migration.[1]
-
Induction of Apoptosis: Beyond its effects on migration, this compound can induce apoptosis in various cancer cell lines.[1][6] While often measured by other means (e.g., Annexin V staining), immunofluorescence for apoptotic markers like cleaved caspase-3 can provide spatial context within a cell population.
-
Impact on Cell Adhesion: this compound treatment can alter the adhesion of cells to extracellular matrix components like fibronectin. Interestingly, the effect can be dose-dependent, with lower concentrations sometimes increasing adhesion, while higher, apoptosis-inducing concentrations lead to a marked decrease in adhesion.[6]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound treatment.
Table 1: In Vitro Efficacy of this compound on Cellular Processes
| Cell Line / Model | Assay | This compound Concentration | Observed Effect | Reference |
| Human Hematopoietic Cells | Cell Viability | 5 - >20 µM (EC50) | Induction of cell death | [6] |
| H2M (Hepatocellular Carcinoma) | Transwell Migration | Not specified | 79% reduction in migrated cells | [1] |
| H2M and H2P (Hepatocellular Carcinoma) | Immunofluorescence | 10, 20, or 40 µM | Enhanced formation of stress fibers and focal adhesions | [5] |
| H2M (Hepatocellular Carcinoma) | Western Blot | Overnight treatment | Significant reduction in paxillin phosphorylation at S178 | [1] |
| RM1 (Murine Prostate Cancer) | Cell Proliferation (MTT) | Not specified | Significant decrease in proliferation | [4] |
| RM1 (Murine Prostate Cancer) | Scratch Assay | Not specified | Inhibition of cell migration | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Observed Effect | Reference |
| Prostate Cancer | C57BL/6 Mice | 5 mg/kg daily for 15 days | Significant reduction in the number of lung nodules | [4] |
| Hepatocellular Carcinoma | Nude Mouse Xenograft | Not specified | Significant reduction in tumor growth rate and volume | [1][7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cells with this compound prior to immunofluorescence analysis. Optimization of cell density, this compound concentration, and treatment time is recommended for each cell line and experimental goal.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free culture medium
-
This compound (Tocris, Cat. No. 3622 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile glass coverslips (#1.5 thickness)
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Place sterile glass coverslips into the wells of a tissue culture plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for at least 24 hours in complete medium.[8][9]
-
Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serum Starvation (Optional but Recommended): a. To reduce background signaling from growth factors in serum, gently aspirate the complete medium. b. Wash the cells once with PBS. c. Add serum-free medium to the wells and incubate for 2-4 hours or overnight, depending on the cell line's tolerance.[5]
-
This compound Treatment: a. Prepare working solutions of this compound by diluting the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).[5][6] b. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used (e.g., 0.1% DMSO).[1] c. Aspirate the medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control. d. Incubate the cells for the desired treatment period. This can range from a few hours to 24 hours, depending on the specific pathway being investigated.[1][5][6]
-
Preparation for Staining: a. Following incubation, aspirate the treatment medium and gently wash the cells twice with ice-cold PBS to stop the treatment and prepare for fixation. b. Proceed immediately to the Immunofluorescence Staining Protocol.
Protocol 2: Immunofluorescence Staining of this compound Treated Cells
This protocol describes the steps for fixing, permeabilizing, and staining cells on coverslips after this compound treatment.
Materials:
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1X PBS / 5% Normal Goat Serum / 0.3% Triton X-100)[10]
-
Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100)[10]
-
Primary antibodies (e.g., anti-paxillin, anti-vinculin, anti-cleaved caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Fixation: a. After the final PBS wash in the treatment protocol, add 4% PFA to each well, ensuring the coverslips are fully submerged. b. Incubate for 15 minutes at room temperature.[8][10] c. Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.[10]
-
Permeabilization: a. Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature.[8][11] c. Aspirate and wash three times with PBS for 5 minutes each.
-
Blocking: a. Add Blocking Buffer to each well to cover the coverslips. b. Incubate for 60 minutes at room temperature to block non-specific antibody binding.[10]
-
Primary Antibody Incubation: a. Dilute the primary antibody (and/or fluorescent phalloidin) to its optimal working concentration in Antibody Dilution Buffer. b. Aspirate the Blocking Buffer. Apply the diluted primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.[8][10]
-
Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the appropriate fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward. c. Apply the diluted secondary antibody solution to the coverslips. d. Incubate for 1-2 hours at room temperature in the dark.[8][12]
-
Counterstaining and Mounting: a. Wash the coverslips three times with PBS for 5 minutes each in the dark. b. If desired, incubate with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst (1 µg/mL) for 5-10 minutes. c. Rinse briefly with PBS. d. Carefully remove the coverslips from the wells and mount them cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide. e. Seal the edges of the coverslip with clear nail polish and allow to dry.
-
Imaging: a. Store slides at 4°C in the dark until ready for imaging. b. Visualize using a fluorescence or confocal microscope with the appropriate filter sets.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from cell preparation to final analysis.
References
- 1. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. Effect of F-actin and Microtubules on Cellular Mechanical Behavior Studied Using Atomic Force Microscope and an Image Recognition-Based Cytoskeleton Quantification Approach [mdpi.com]
- 12. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
Application Note: A Luminescent Kinase Assay Protocol for Determining the Potency of the PAK1 Inhibitor IPA-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
p21-activated kinases (PAKs) are key signaling nodes that regulate cell morphology, motility, and proliferation.[1] The group I PAK family member, PAK1, is a well-validated therapeutic target in various diseases, including cancer. IPA-3 (indole-3-propionic acid-3) is a selective, allosteric inhibitor of group I PAKs. Unlike ATP-competitive inhibitors, this compound functions through a unique mechanism. It binds covalently to the autoregulatory domain of inactive PAK1, preventing the conformational changes required for activation by upstream GTPases like Cdc42 and Rac.[2][3][4] This non-ATP-competitive action provides high selectivity for PAK1 over other kinases.[2][5][6] In cell-free assays, this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 2.5 µM against PAK1 and shows no significant inhibition of group II PAKs (PAKs 4-6).[2][5][6]
This document provides a detailed protocol for determining the potency of this compound against PAK1 in a biochemical assay format using the ADP-Glo™ Luminescent Kinase Assay technology.
Signaling Pathway and Mechanism of Inhibition
PAK1 is activated by the binding of small GTPases like Cdc42 to its autoregulatory domain, which relieves autoinhibition and allows for autophosphorylation and subsequent phosphorylation of downstream substrates. This compound covalently binds to this autoregulatory domain, locking the kinase in its inactive state and preventing its activation by Cdc42.[2][3]
Assay Principle
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent method for measuring kinase activity.[1] The assay quantifies the amount of ADP produced during the kinase reaction.[7] The reaction is performed in two steps: first, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and eliminate the remaining ATP.[8] Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then consumed by an ultra-stable luciferase, generating a light signal that is directly proportional to kinase activity.[1][8] The presence of an inhibitor like this compound reduces kinase activity, leading to a decrease in the luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant active PAK1 (human)
-
Activator: Recombinant active Cdc42 (human, GTPγS-loaded)
-
Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate
-
Inhibitor: this compound (Tocris, MedChemExpress, or equivalent)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V9101 or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP
-
ADP
-
-
Buffer: Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Note: Do not use buffers containing Dithiothreitol (DTT), as it abolishes this compound's inhibitory activity.[2][5][6]
-
Solvent: Anhydrous DMSO
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Instrumentation: A luminometer capable of reading multi-well plates
Experimental Protocol
The following protocol is designed for a 384-well plate format with a final reaction volume of 10 µL. Adjust volumes as necessary for other plate formats.
Reagent Preparation
-
This compound Stock and Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 4X final concentration of each dilution in Kinase Assay Buffer.
-
-
Control Wells:
-
Positive Control (100% Activity): Prepare a solution with DMSO equivalent to the highest concentration used in the inhibitor wells.
-
Negative Control (0% Activity): Prepare wells containing all components except the PAK1 enzyme.
-
-
Enzyme/Activator Solution (4X):
-
Dilute active PAK1 and Cdc42 in Kinase Assay Buffer to a 4X working concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration but is typically in the low nanogram range.[1]
-
-
Substrate/ATP Solution (2X):
-
Dilute the substrate (e.g., MBP) and ATP in Kinase Assay Buffer to a 2X working concentration. The ATP concentration should be at or near its Km for PAK1, if known.
-
Assay Workflow
Detailed Procedure
-
Plate Setup: Add 2.5 µL of the 4X this compound serial dilutions or 4X DMSO control to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 4X PAK1/Cdc42 enzyme solution to all wells except the negative controls (add 2.5 µL of Kinase Assay Buffer to negative control wells instead).
-
Inhibitor Pre-incubation: Mix the plate gently and incubate for 15-20 minutes at room temperature to allow this compound to bind to the kinase.[5][9]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the 2X ATP/Substrate solution to all wells. The total volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate gently, seal, and incubate for 60 minutes at 30°C.[1][10]
-
ATP Depletion: After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction. Mix and incubate for 40 minutes at room temperature.[1][8]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[1][8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition: The raw data are Relative Light Units (RLU). First, subtract the average RLU of the negative control wells from all other data points. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor / RLU_positive_control))
-
Determine IC50: Plot the Percent Inhibition against the log of the this compound concentration.[11] Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model with variable slope to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.[12][13] This analysis is typically performed using software such as GraphPad Prism.
Expected Results
The following table summarizes the reported inhibitory activity of this compound against PAK1. Results from this protocol should be comparable.
| Compound | Target(s) | Reported IC50 | Assay Type | Selectivity Notes |
| This compound | PAK1 (Group I) | ~2.5 µM | Cell-free assay | No inhibition of Group II PAKs (PAK4, 5, 6).[2][5][6] |
References
- 1. promega.com [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ulab360.com [ulab360.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for the Use of an Appropriate Negative Control in IPA-3 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 (Inhibitor of p21-activated kinase-3) is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a notable potency for PAK1 (IC50 = 2.5 μM).[1][2][3] It functions by covalently binding to the autoregulatory domain of inactive PAK1, which prevents the binding of upstream activators like Cdc42 and subsequently inhibits PAK1 activation.[1][2] Due to its specific mechanism and role in fundamental cellular processes such as cytoskeletal dynamics, cell motility, proliferation, and survival, this compound is a valuable tool in cancer research and drug development.[4][5]
Given the covalent nature of its binding and to ensure that the observed cellular effects are specifically due to PAK1 inhibition and not off-target effects, the use of a proper negative control is imperative. This document provides detailed guidelines and protocols for using PIR3.5, a structurally related but inactive analog of this compound, as a negative control in experiments involving this compound.
The Appropriate Negative Control: PIR3.5
PIR3.5 is the recommended negative control for this compound experiments.[1][2][6][7] It is a structural analog of this compound, but it has been shown to be inactive in assays where this compound demonstrates its inhibitory effects.[8] For instance, PIR3.5 does not inhibit the interaction of Cdc42 with the PAK1 regulatory domain, nor does it block phorbol myristate acetate (PMA)-induced membrane ruffling, a process regulated by PAK1.[8] Therefore, using PIR3.5 alongside this compound allows researchers to distinguish the specific effects of PAK1 inhibition from any potential non-specific effects of the chemical scaffold.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PAK | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cell Permeability of IPA-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell permeability of IPA-3, a selective, non-ATP-competitive allosteric inhibitor of p21-activated kinase 1 (PAK1). Detailed protocols for assessing its cellular uptake and target engagement are provided to facilitate its use in research and drug development.
Introduction
This compound (Inhibitor of PAK1 Activation) is a cell-permeable small molecule that prevents the activation of Group I PAKs (PAK1, PAK2, and PAK3).[1] It functions by covalently binding to the autoregulatory domain of PAK1, thereby inhibiting its interaction with the upstream activators Rac and Cdc42.[2][3] This allosteric inhibition mechanism provides a high degree of selectivity for PAK1 over other kinases.[2][3] Understanding the cell permeability of this compound is crucial for interpreting its biological effects in cell-based assays and for its development as a potential therapeutic agent.
Data Presentation
Quantitative Analysis of this compound Activity in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| H2M | Hepatocellular Carcinoma | MTT Assay | ~21-28 | [4] |
| HeLa | Cervical Cancer | Viability Assay | ~1.2 | [5] |
| HepG2 | Hepatocellular Carcinoma | Viability Assay | Data not explicitly quantified | [4] |
| SGC-7901 | Gastric Cancer | Viability Assay | Data not explicitly quantified | [5] |
| JURL-MK1 | Leukemia | Cell Death Assay | >20 | [6] |
| MOLM-7 | Leukemia | Cell Death Assay | ~10-20 | [6] |
| K562 | Leukemia | Cell Death Assay | >20 | [6] |
| CML-T1 | Leukemia | Cell Death Assay | ~5-10 | [6] |
| HL-60 | Leukemia | Cell Death Assay | ~10-20 | [6] |
| Karpas-299 | Lymphoma | Cell Death Assay | ~10-20 | [6] |
| Jurkat | Leukemia | Cell Death Assay | ~10-20 | [6] |
| HEL | Leukemia | Cell Death Assay | ~10-20 | [6] |
Experimental Protocols
Protocol 1: Assessment of Intracellular this compound Accumulation by Flow Cytometry
This protocol is adapted from a method used to determine the intracellular amount of this compound in hematopoietic cells.[5] this compound possesses intrinsic fluorescence, allowing for its direct detection within cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with 405 nm excitation and 450 nm emission filters
-
FACS tubes
Procedure:
-
Cell Seeding: Seed cells at a density of 2 x 10^5 cells/mL in a suitable culture vessel and incubate overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for 1 hour at 37°C. Include a DMSO-treated vehicle control.
-
Cell Harvest and Washing:
-
For suspension cells, transfer the cell suspension to FACS tubes.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA, and then transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, exciting the cells with a 405 nm laser and collecting the emission at approximately 450 nm.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the vehicle control from the MFI of the this compound treated samples to determine the relative intracellular this compound amount.
-
Plot the change in MFI against the this compound concentration to assess dose-dependent uptake.
-
Protocol 2: Western Blot Analysis of PAK1 Target Engagement
This protocol details the procedure to assess the effect of this compound on the phosphorylation of PAK1 and its downstream targets, providing evidence of its intracellular activity.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PAK1 (Thr423)/PAK2 (Thr402) (e.g., Cell Signaling Technology #2601)[7]
-
Rabbit anti-PAK1 (e.g., Cell Signaling Technology #2602)
-
Antibodies against downstream targets (e.g., phospho-LIMK, phospho-cofilin)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., overnight).[8] Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total PAK1 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound action on the PAK1 signaling pathway.
Caption: Experimental workflow for assessing this compound cell permeability.
Caption: Logical relationship of this compound's cellular activity.
References
- 1. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK promotes morphological changes by acting upstream of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Reactome | RAC1 and CDC42 activate PAK1 [reactome.org]
Application Notes and Protocols for Xenograft Studies Using IPA-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies to evaluate the anti-tumor efficacy of IPA-3, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1). The provided information is collated from various published research articles and is intended to guide researchers in designing and executing robust in vivo experiments.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics. Overexpression and hyperactivity of PAK1 have been implicated in the progression and metastasis of numerous human cancers, making it a promising therapeutic target.[1] this compound (2,2'-dihydroxy-1,1'-dinaphthyldisulfide) is a non-ATP-competitive inhibitor that covalently binds to the regulatory domain of PAK1, preventing its activation.[2] Xenograft studies in various cancer models have demonstrated the potential of this compound to suppress tumor growth and metastasis in vivo.[2][3]
Key Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the PAK1 signaling pathway. This subsequently impacts downstream effectors involved in cell growth, survival, and metastasis. One of the key pathways affected is the NF-κB signaling cascade.
Caption: this compound inhibits PAK1, leading to reduced activation of JNK and NF-κB, which in turn suppresses tumor growth by promoting apoptosis and inhibiting proliferation and metastasis.
Data from Preclinical Xenograft Studies
The following tables summarize the quantitative data from various xenograft studies that have investigated the efficacy of this compound in different cancer models.
Table 1: this compound Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model [2]
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (DMSO) | N/A | ~1400 | ~1.2 |
| This compound | 2 mg/kg, i.p., TIW | ~400 | ~0.4 |
| This compound | 4 mg/kg, i.p., TIW | ~200 | ~0.2 |
TIW: Three times a week; i.p.: Intraperitoneal
Table 2: this compound Efficacy in a Metastatic Prostate Cancer Xenograft Model [3]
| Treatment Group | Dosage & Schedule | Number of Lung Nodules |
| Control (DMSO) | N/A | Not specified, used as baseline |
| This compound | 5 mg/kg, daily for 15 days | Significantly reduced compared to control |
Table 3: Efficacy of Liposomal this compound Formulations in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 25 | Mean Tumor Weight (g) at Day 25 |
| Control (Empty Liposomes) | N/A | ~1000 | ~1.0 |
| SSL-IPA3 | 5 mg/kg, i.p., twice-weekly | ~400 | ~0.4 |
| SPRL-IPA3 | 5 mg/kg, i.p., twice-weekly | ~350 | ~0.35 |
SSL: Sterically stabilized liposomes; SPRL: Secreted phospholipase A2 responsive liposomes
Table 4: this compound Efficacy in a Melanoma Xenograft Model [4]
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 |
| Control (PBS) | N/A | ~1600 |
| This compound | 5 mg/kg/dose, peritumoral, daily | ~600 |
| This compound | 10 mg/kg/dose, peritumoral, daily | ~400 |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound, based on published methodologies.
Protocol 1: Subcutaneous Xenograft Model for Hepatocellular Carcinoma[2]
This protocol describes the establishment of a subcutaneous xenograft model using the MHCC97L human hepatocellular carcinoma cell line.
Materials:
-
MHCC97L human hepatocellular carcinoma cells
-
4-week-old male nude mice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Calipers
Workflow Diagram:
References
- 1. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 3. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting IPA-3 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of IPA-3, a selective, allosteric inhibitor of Group I p21-activated kinases (PAKs). Due to its hydrophobic nature, researchers often encounter challenges when preparing solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] Commercial suppliers report solubility in DMSO ranging from 41.67 mg/mL to 70 mg/mL, and up to 100-200 mM.[1][2][4] For optimal results, use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce solubility.[2][4] Warming the solution to 60°C and using sonication can aid in dissolving the compound at higher concentrations.[2][5]
Q2: My this compound stock solution precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," where the compound rapidly precipitates when transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment. To prevent this, a two-step dilution protocol is recommended. One study successfully prevented precipitation by first diluting the DMSO stock solution 20-fold in a 50 mM Tris buffer (pH 8.0) before adding this intermediate solution to the final cell suspension.[6] This gradual reduction in solvent polarity helps keep the compound in solution.
Q3: I am observing inconsistent or weak activity in my cell-based assays. Could this be a solubility issue?
Yes, poor solubility is a likely cause. If this compound precipitates in your culture medium, the actual concentration available to the cells will be much lower and more variable than intended. This can lead to seemingly weak or inconsistent results.
Troubleshooting Steps:
-
Visually Inspect: After adding this compound to your medium, carefully inspect the solution for any cloudiness or visible precipitate. Check the bottom of the wells or flasks after a short incubation period.
-
Optimize Dilution: Implement the two-step dilution protocol described in Q2.
-
Prepare Fresh: Prepare working dilutions fresh for each experiment from a properly stored stock solution. Avoid using old or repeatedly freeze-thawed working solutions.
Q4: How should I properly store my this compound solutions?
-
Solid Compound: Store the solid form of this compound at +4°C under desiccating conditions for up to 12 months.[1] Another source suggests long-term storage as a powder at -20°C for up to 3 years.[4][5]
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO.[2][4] Once prepared, aliquot the solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to 6 months or -80°C for up to one year.[2][4][5]
Q5: My experimental buffer contains a reducing agent like DTT or β-mercaptoethanol. Will this impact this compound's activity?
Absolutely. The inhibitory activity of this compound is critically dependent on its internal disulfide bond.[2][5] This bond is essential for the covalent interaction with the PAK1 autoregulatory domain.[7] Reducing agents such as dithiothreitol (DTT) will break this bond and abolish the inhibitory function of this compound.[2][5] Therefore, it is crucial to avoid using reducing agents in buffers intended for this compound activity assays.
Q6: I need to formulate this compound for an in vivo animal study. What are the challenges and how can I prepare a suitable formulation?
A major challenge for in vivo use is that this compound is metabolically unstable with a very short half-life.[8][9][10] This often necessitates frequent administration or specialized delivery systems. To improve stability and efficacy, researchers have successfully encapsulated this compound in sterically stabilized liposomes (SSL).[8][9]
For direct administration, a complex vehicle is required. One published formulation for injection involves a multi-step process[4]:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
Add PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Add ddH₂O to reach the final volume. The final solution should be prepared fresh and used immediately.[4]
Quantitative Solubility Data
The reported solubility of this compound can vary between suppliers and depends on the preparation method. The following table summarizes available data.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 70 | 199.7 | Requires fresh, anhydrous DMSO.[4] |
| 41.67 | 118.9 | Recommended to use ultrasonication and warming to 60°C.[2] | |
| 26.28 | 75 | - | |
| 5 | 14.3 | - | |
| Ethanol | 7 | 19.97 | Sonication is recommended.[5] |
| - | 25 | - | |
| DMF | 5 | 14.3 | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 | 0.57 | Demonstrates low aqueous solubility.[3] |
| Water | Insoluble | Insoluble | [4][5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: 350.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile tube. For 1 mL of a 100 mM solution, use 35.05 mg of this compound.
-
Add the required volume of anhydrous DMSO. For the example above, add 1 mL.
-
Vortex the solution vigorously for 2-3 minutes to dissolve the compound.
-
If full dissolution is not achieved, briefly warm the solution to 37-60°C and/or sonicate for 5-10 minutes until the solution is clear.[2]
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.
Protocol 2: Preparation of a 20 µM Working Solution for Cell Culture
Objective: To dilute the high-concentration DMSO stock into aqueous cell culture medium while minimizing precipitation.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile intermediate buffer (e.g., 50 mM Tris, pH 8.0, or PBS)[6]
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
Methodology:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Step 1 (Intermediate Dilution): Prepare a 2 mM intermediate solution. Dilute the 100 mM stock 1:50 in the sterile intermediate buffer. For example, add 2 µL of 100 mM this compound stock to 98 µL of 50 mM Tris buffer. Mix gently by pipetting.
-
Step 2 (Final Dilution): Prepare the final 20 µM working solution. Dilute the 2 mM intermediate solution 1:100 into the pre-warmed cell culture medium. For example, add 10 µL of the 2 mM intermediate solution to 990 µL of culture medium.
-
Mix immediately by gentle inversion or swirling. Do not vortex, as this can damage media components.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. Use immediately.
Visual Guides
The following diagrams illustrate key troubleshooting and mechanistic concepts for working with this compound.
Caption: Troubleshooting workflow for preventing this compound precipitation in aqueous solutions.
Caption: Mechanism of this compound action and its inactivation by reducing agents like DTT.
References
- 1. IPA 3, Group I, p21-activated kinase (PAK) inhibitor (CAS 42521-82-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitorIPA-3limits prostate tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitor this compound limits prostate tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20210186894A1 - this compound-loaded liposomes and methods of use thereof - Google Patents [patents.google.com]
potential off-target effects of IPA-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-ATP-competitive, allosteric inhibitor that selectively targets group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] It functions by covalently binding to the autoregulatory domain of these kinases.[1] This binding event prevents the interaction with the upstream activator Cdc42, thereby inhibiting kinase activation.[1] A key feature of this compound is that its inhibitory action is dependent on its disulfide bond; reduction of this bond by agents like dithiothreitol (DTT) renders the inhibitor inactive.[2]
Q2: How selective is this compound for its intended targets?
A2: this compound is considered a remarkably selective inhibitor.[3] One study reported that out of 214 kinases tested, this compound exhibited greater than 50% inhibition for only nine non-PAK kinases.[3] It shows no significant inhibition of group II PAKs (PAK4-6).[1][4] However, it's important to note that selectivity can be cell-type dependent, and off-target effects, though minimal, can occur.
Q3: What is PIR3.5 and how should it be used?
A3: PIR3.5 is a structurally similar analog of this compound that does not inhibit PAK kinases and serves as an inactive control compound.[2][4] It is recommended to include PIR3.5 in your experiments as a negative control to distinguish the specific effects of PAK1 inhibition from potential off-target or compound-specific, non-specific effects.[5][6] For instance, if a cellular phenotype is observed with this compound but not with PIR3.5, it is more likely to be a consequence of PAK1 inhibition.
Q4: Are there any known cell types where this compound exhibits significant off-target effects?
A4: Yes, a study conducted in human platelets has shown that this compound can lead to a non-specific increase in the phosphorylation of several proteins, even in the absence of an agonist.[7] This suggests that in this specific cell type, the effects of this compound may not be solely attributable to PAK inhibition. Therefore, caution is advised when interpreting data from platelet studies using this compound, and thorough control experiments are crucial.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Include PIR3.5 as a negative control: Run parallel experiments with the inactive analog PIR3.5 at the same concentration as this compound.[5][6] If the unexpected phenotype persists with PIR3.5, it is likely an off-target effect.
-
Perform a dose-response curve: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Validate with a secondary method: Use an alternative method to inhibit PAK1, such as siRNA or shRNA knockdown, to confirm that the observed phenotype is indeed due to the loss of PAK1 activity.
-
-
-
Possible Cause: Inactivation of this compound.
-
Troubleshooting Steps:
-
Avoid reducing agents: The inhibitory activity of this compound is dependent on its disulfide bond. Ensure that your experimental buffers do not contain reducing agents like DTT.[2]
-
Fresh preparation: Prepare fresh working solutions of this compound for each experiment, as its stability in solution over time may vary.
-
-
Issue 2: High background signal in phosphorylation assays.
-
Possible Cause: Non-specific protein phosphorylation.
-
Troubleshooting Steps:
-
Cell-type specific validation: Be aware that in certain cell types, like human platelets, this compound has been reported to cause non-specific phosphorylation.[7]
-
Kinase profiling: If significant off-target effects are suspected, consider performing a kinase selectivity profiling assay to identify other kinases that may be inhibited by this compound in your experimental system.
-
Control for oxidative stress: Although PIR3.5 can be used to control for some off-target effects, one study noted it was more toxic than this compound in HL-60 cells, suggesting it may not always be a perfect control for all off-target effects like oxidative stress.[5] Consider including an antioxidant in your experimental setup as an additional control.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Kinase | IC50 (µM) | Notes |
| PAK1 | 2.5 | Primary target; non-ATP competitive inhibition.[1][4] |
| PAK2 | - | Group I PAK, also inhibited by this compound. |
| PAK3 | - | Group I PAK, also inhibited by this compound. |
| Group II PAKs (PAK4, 5, 6) | No inhibition | Demonstrates selectivity for Group I PAKs.[1][4] |
| Other Kinases | >50% inhibition against 9 out of 214 tested | Generally high selectivity, but a small number of off-targets exist.[3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Confirm this compound Activity
-
Reagents: Recombinant active PAK1, myelin basic protein (MBP) as a substrate, this compound, PIR3.5, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT-free), and [γ-32P]ATP.
-
Procedure: a. Pre-incubate recombinant PAK1 (e.g., 10 nM) with varying concentrations of this compound or PIR3.5 (e.g., 0.1 to 100 µM) in kinase assay buffer for 20 minutes at room temperature. b. Initiate the kinase reaction by adding MBP (e.g., 10 µM) and [γ-32P]ATP (e.g., 10 µM, with 1 µCi). c. Incubate the reaction mixture for 30 minutes at 30°C. d. Terminate the reaction by adding 4X SDS-PAGE loading buffer. e. Separate the proteins by SDS-PAGE. f. Visualize the phosphorylated MBP by autoradiography. g. Quantify the band intensities to determine the IC50 of this compound.
Protocol 2: Cell-Based Assay to Validate On-Target Effects of this compound
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Treat cells with a vehicle control (e.g., DMSO), varying concentrations of this compound, and a corresponding concentration of PIR3.5. b. For comparison, transfect a separate set of cells with PAK1-specific siRNA or a non-targeting control siRNA.
-
Incubation: Incubate the cells for a duration appropriate to observe the phenotype of interest (e.g., 24-48 hours).
-
Analysis: a. Western Blot: Lyse the cells and perform a western blot to confirm PAK1 knockdown by siRNA and to assess the phosphorylation of known PAK1 downstream targets (e.g., p-Cofilin) in the this compound and PIR3.5 treated cells. b. Phenotypic Assay: Perform the relevant functional assay (e.g., cell migration, proliferation, or morphological analysis) to compare the effects of this compound, PIR3.5, and PAK1 siRNA.
Visualizations
Caption: Mechanism of this compound action on the PAK1 signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of IPA-3 in DMSO at -20°C
Technical Support Center: IPA-3
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of this compound, a selective inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: Based on supplier information, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, -20°C is acceptable, while -80°C is recommended for long-term storage.[1][2]
Q2: How long can I store this compound in DMSO at -20°C?
A2: Commercial suppliers suggest that this compound in a solvent is stable for approximately 1 to 6 months when stored at -20°C.[1][2] For longer-term storage, up to 1 year, -80°C is recommended.[1][2] However, the actual stability can be influenced by factors such as the purity of the DMSO, the concentration of the this compound solution, and the frequency of temperature changes. For critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks.
Q3: What are the potential signs of this compound degradation in my DMSO stock?
A3: Visual indicators of degradation can include a change in the color or clarity of the solution. However, chemical degradation may not always be visually apparent. A decrease in the expected biological activity of the compound in your experiments can also be an indicator of degradation. To definitively assess the integrity of your this compound stock, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: Does the disulfide bond in this compound have any stability implications?
A4: Yes, the disulfide bond of this compound is critical for its inhibitory activity against PAK1.[1] The presence of reducing agents, such as dithiothreitol (DTT), in your experimental buffers will abolish the activity of this compound by reducing this bond.[1] Care should be taken to avoid unintentional exposure of the this compound stock solution to reducing agents.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Degradation of this compound stock solution: The compound may have degraded due to improper storage conditions or prolonged storage. | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. If possible, compare the activity of the new stock to the old one. For long-term studies, consider storing aliquots at -80°C. |
| Presence of reducing agents: Your experimental buffer may contain reducing agents like DTT or β-mercaptoethanol, which inactivate this compound. | Review the composition of all buffers and reagents used in your assay. If a reducing agent is necessary for other components of your experiment, a different experimental design may be required. | |
| Incorrect experimental concentration: The concentration of this compound used may be too low to elicit a biological response in your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. The effective concentration can vary between different cell types and experimental conditions.[3] | |
| Precipitation observed in the this compound stock solution | Low-quality or wet DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of compounds. | Use fresh, high-purity, anhydrous DMSO to prepare your stock solutions. Store DMSO properly to prevent water absorption. |
| Exceeded solubility limit: The concentration of your stock solution may be too high. | Prepare a new stock solution at a lower concentration. Gentle warming and sonication can aid in dissolving the compound.[2] | |
| Freeze-thaw cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution. | Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | |
| Inconsistent experimental results | Variability in this compound stock solution: If multiple researchers are using the same stock solution over a long period, its integrity may be compromised. | Implement a laboratory-wide policy for handling and storing shared reagents. Regularly prepare fresh stock solutions and discard old ones after a defined period. |
| Cell line-specific effects: The response to this compound can be dependent on the genetic background of the cells, such as the mutation status of BRAF and Ras oncogenes.[4] | Characterize the relevant signaling pathways in your cell line to ensure that this compound is an appropriate inhibitor for your model system. |
Data Presentation
Summary of this compound Stability in Solvent
| Storage Temperature | Reported Stability Duration | Source |
| -20°C | 1 month | Selleck Chemicals[1] |
| -20°C | 6 months | MedchemExpress[2] |
| -80°C | 1 year | Selleck Chemicals[1] |
| -80°C | 1 year | MedchemExpress[2] |
Note: These are general guidelines. Actual stability may vary based on specific laboratory conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for researchers to determine the stability of their this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time when stored at -20°C.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary.
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into the HPLC system.
-
Run the HPLC analysis using a suitable gradient method (e.g., a gradient of water/ACN with 0.1% FA).
-
Record the peak area of the intact this compound. This will serve as the 100% reference value.
-
-
Storage:
-
Aliquot the remaining 10 mM stock solution into several cryovials to be used for different time points.
-
Store the aliquots at -20°C.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, etc.), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 2.
-
Inject the sample and record the peak area of the intact this compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of remaining this compound using the following formula: % Remaining this compound = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
degradation of IPA-3 in cell culture media
Welcome to the technical support center for IPA-3 (Inhibitor of PAK1 Activation 3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on its stability and potential for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with the highest potency for PAK1[1]. It functions by covalently binding to the autoregulatory domain of inactive PAK1[2][3]. This binding prevents the interaction with its upstream activator, the GTPase Cdc42, thereby inhibiting PAK1 activation[1][2]. A key feature of this compound's structure is a disulfide bond, which is critical for its inhibitory activity[1].
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results with this compound are often linked to its degradation in cell culture media[4]. The disulfide bond essential for this compound's activity is susceptible to reduction by components present in the cell culture environment, leading to its inactivation[1][2][3]. This degradation can vary between experiments depending on factors like cell density, media composition, and incubation time.
Q3: How does this compound degrade in cell culture media?
A3: The primary degradation pathway for this compound in a biological context is the reduction of its critical disulfide bond. Cell culture media, especially when supplemented with fetal bovine serum (FBS) or containing live cells, has a reducing environment. This is due to the presence of thiols such as cysteine and glutathione[5][6][7][8]. These reducing agents can cleave the disulfide bond of this compound, rendering the inhibitor inactive[2][3].
Q4: What is the half-life of this compound in cell culture media?
A4: Currently, there is no specific quantitative data available in the literature detailing the exact half-life of this compound in various cell culture media. The stability is highly dependent on the specific experimental conditions, including the type of medium, serum concentration, cell type, and cell density. Given its susceptibility to reduction, the functional half-life of this compound in a cell culture experiment can be significantly shorter than its shelf-life in a stock solution.
Q5: Are there known off-target effects of this compound?
A5: While this compound is considered highly selective for Group I PAKs, some off-target effects have been reported. For instance, in human platelets, this compound was found to non-specifically increase the phosphorylation of several proteins[9]. It is always advisable to include appropriate controls in your experiments, such as a less active structural analog of this compound (if available) and confirming phenotypes with genetic approaches like siRNA or CRISPR-mediated knockdown of PAK1.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity or weaker than expected effect. | Degradation of this compound in culture medium: The disulfide bond may be reduced by components in the media or secreted by cells (e.g., glutathione, cysteine). | 1. Reduce incubation time: If possible, shorten the duration of this compound treatment. 2. Replenish this compound: For longer experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. 3. Use serum-free or low-serum media: Fetal bovine serum contains various reducing agents[10][11][12]. If your cell line permits, adapt it to serum-free or reduced-serum conditions. 4. Consider cell density: Higher cell densities can lead to a more reducing extracellular environment. Optimize cell seeding density for your experiments. |
| High variability between replicate experiments. | Inconsistent this compound degradation: The rate of degradation can vary depending on subtle differences in experimental setup, such as minor variations in cell number or media preparation. | 1. Standardize all procedures: Ensure consistent cell seeding densities, media preparation, and treatment times. 2. Prepare fresh this compound working solutions: Always prepare the final dilution of this compound in culture media immediately before adding it to the cells. Do not store diluted this compound in culture media. 3. Perform a stability test: Conduct a preliminary experiment to assess this compound stability under your specific conditions (see Experimental Protocols section). |
| Unexpected or off-target effects observed. | Non-specific activity: this compound may have off-target effects in certain cell types or at high concentrations. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound for your desired phenotype. 2. Use appropriate controls: Include a vehicle control (e.g., DMSO) and, if possible, a structurally related but inactive control compound. 3. Validate with a secondary method: Confirm key findings using an alternative method to inhibit PAK1, such as siRNA or shRNA-mediated knockdown. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution: Immediately before treatment, dilute the this compound stock solution to the final desired concentration in pre-warmed cell culture medium. Vortex briefly to ensure complete mixing.
-
Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound containing medium.
-
Incubation: Incubate the cells for the desired period. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours).
Protocol 3: Assessing the Stability of this compound in Cell Culture Media via LC-MS
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation of Media Samples:
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
Spike the medium with this compound to the final concentration you use in your experiments.
-
Also prepare a control sample of this compound in a stable solvent (e.g., 50% acetonitrile in water) at the same concentration.
-
-
Incubation:
-
Incubate the this compound-containing medium in a cell culture incubator (37°C, 5% CO2) in a cell-free culture plate.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
To assess the impact of cells, run a parallel experiment with your cells cultured in the this compound-containing medium and collect aliquots of the supernatant.
-
-
Sample Preparation for LC-MS:
-
To each collected aliquot, add an equal volume of cold acetonitrile containing an internal standard to precipitate proteins and halt degradation.
-
Vortex and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
Visualizations
Caption: Simplified signaling pathway of PAK1 activation and its downstream effects.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 谷胱甘肽在细胞培养中的应用 [sigmaaldrich.com]
- 7. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 10. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 12. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Addressing Variability in IPA-3 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the p21-activated kinase (PAK) inhibitor, IPA-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1][2][3][4] It functions by covalently binding to the autoregulatory domain of inactive PAK1.[5][6] This binding event prevents the interaction with upstream activators like Cdc42, thereby inhibiting the conformational changes required for kinase activation.[1][3][4][6]
Q2: Does this compound inhibit already active PAK1?
A2: No, a critical aspect of this compound's mechanism is that it only prevents the activation of PAK1. It does not inhibit the catalytic activity of PAK1 that has already been activated.[1][3][4][6] This is a crucial consideration for experimental design and data interpretation.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO.[1][2][3] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1] For long-term storage, it is advisable to store the compound at -20°C.[2]
Q4: Are there known off-target effects of this compound?
A4: While this compound is considered highly selective for Group I PAKs, some studies have shown that it can have off-target effects on a small number of other kinases at higher concentrations.[7][8] It is recommended to perform dose-response experiments and include appropriate controls to assess potential off-target effects in your specific experimental system.
Q5: Can the cellular redox environment affect this compound activity?
A5: Yes, the disulfide bond in this compound is essential for its inhibitory activity.[1][3][4] Reducing agents, such as dithiothreitol (DTT), can inactivate this compound by reducing this bond.[1][4][6] The naturally reducing environment of the cell cytoplasm could potentially impact the stability and efficacy of this compound in cellular assays.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of PAK1 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect timing of this compound addition. | This compound only inhibits the activation of PAK1, not the activity of pre-activated PAK1.[1][3][4][6] Ensure that this compound is added to the cells or reaction before the stimulus that activates PAK1. |
| Degradation of this compound due to reducing agents. | Avoid using buffers or media containing reducing agents like DTT or β-mercaptoethanol in your experiments with this compound.[1][4][6] |
| Improper this compound storage or handling. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Use fresh, anhydrous DMSO to prepare the stock solution.[1] |
| Low endogenous PAK1 levels in the cell line. | Confirm the expression level of PAK1 in your cell line using Western blot or another suitable method. Some cell lines may have very low levels of PAK1, making it difficult to observe the effects of inhibition.[7] |
| Cellular efflux of the compound. | Some cell lines may actively transport this compound out of the cell, leading to a lower intracellular concentration. Consider using a shorter incubation time or a higher concentration of this compound, while monitoring for toxicity.[9] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in aqueous media. | This compound has low aqueous solubility.[1] Ensure that the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid precipitation. Visually inspect the media for any signs of precipitation after adding this compound. |
| Inconsistent cell density or health. | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before starting the experiment. Stressed or confluent cells can respond differently to treatment. |
| Time- and temperature-dependent binding of this compound. | The covalent binding of this compound to PAK1 is time- and temperature-dependent.[1][3][4] Standardize incubation times and temperatures across all experiments to minimize variability. |
| Variability in stimulus application. | If using a stimulus to activate PAK1, ensure that the concentration and timing of the stimulus are consistent across all wells and plates. |
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Group I p21-activated kinases (PAK1, PAK2, PAK3) | [2] |
| IC50 (for PAK1) | ~2.5 µM (in cell-free assays) | [1][2][3][4] |
| Mechanism of Action | Non-ATP-competitive, allosteric inhibitor | [1][3][4] |
| Recommended In Vitro Concentration Range | 5 - 30 µM | [3][7][9] |
| Solubility | DMSO: up to 70 mg/mL | [1] |
| Water: Insoluble | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PAK1 (Thr423)
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for the specified pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Add the stimulus (e.g., PDGF, sphingosine) to induce PAK1 activation for the appropriate duration.[1][3][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-PAK1 (Thr423).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total PAK1 as a loading control.
-
Quantify the band intensities and normalize the phospho-PAK1 signal to the total PAK1 signal.
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Protocol 2: Cell Migration Assay (Boyden Chamber)
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Cell Starvation: Serum-starve the cells for 12-24 hours to reduce basal migration.
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Pre-treatment with this compound: Resuspend the starved cells in serum-free media containing the desired concentration of this compound (or DMSO vehicle control) and incubate for 1-2 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., serum, specific growth factor) to the lower chamber of the Boyden chamber.
-
Place the porous membrane insert into the well.
-
Seed the pre-treated cells into the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Cell Staining and Quantification:
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Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control group.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 8. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Your IPA-3 Experiments
This guide provides answers to frequently asked questions and troubleshooting tips to address common issues that can lead to a lack of reproducibility in experiments using IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-ATP-competitive small molecule inhibitor of Group I p21-activated kinases (PAKs), with an IC50 of 2.5 μM for PAK1.[1][2] It functions as an allosteric inhibitor, meaning it does not bind to the ATP-binding pocket of the kinase. Instead, this compound covalently binds to the autoregulatory domain of PAK1.[1][2] This binding prevents the upstream activator, Cdc42, from binding and activating PAK1.[1][2] A key feature of this compound is that it inhibits the activation of PAK1 but does not inhibit already activated PAK1.[1][3][2]
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the chemical characteristics of this compound is crucial for designing reproducible experiments.
| Property | Value | Source |
| Molecular Weight | 350.45 g/mol | [1] |
| Formula | C20H14O2S2 | [1] |
| CAS Number | 42521-82-4 | [1] |
| Purity | ≥95% (HPLC) |
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Incorrect storage can be a major source of experimental variability.
| Condition | Duration | Source |
| Powder at -20°C | 3 years | [1][3] |
| In solvent at -80°C | 1 year | [1][3] |
| In solvent at -20°C | 1 month | [1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]
Q4: What is the recommended solvent for this compound and what is its solubility?
This compound has limited solubility in aqueous solutions.
| Solvent | Concentration | Notes | Source |
| DMSO | 65-70 mg/mL (185.48-199.74 mM) | Use fresh, moisture-absorbing DMSO can reduce solubility. Sonication and warming to 60°C can aid dissolution. | [1][3][2] |
| Ethanol | 7 mg/mL (19.97 mM) | Sonication is recommended. | [3] |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [3] |
For in vivo experiments, specific formulations involving PEG300, Tween-80, and saline or SBE-β-CD may be required to achieve a clear or suspended solution.[1][2] It is recommended to prepare these working solutions freshly on the day of use.[2]
Troubleshooting Guide
Q5: My this compound inhibitor is not showing any effect on PAK1 activity. What could be the reason?
Several factors could contribute to the apparent lack of this compound activity. Here are some common causes and troubleshooting steps:
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Presence of Reducing Agents: The disulfide bond in this compound is essential for its inhibitory activity.[1][3][2] If your experimental buffers contain reducing agents like dithiothreitol (DTT), the disulfide bond will be reduced, inactivating the inhibitor.
-
Solution: Ensure that none of your buffers or media contain reducing agents.
-
-
Pre-activated PAK1: this compound inhibits the activation of PAK1 but is ineffective against already phosphorylated and active PAK1.[1][3][2][4]
-
Solution: Design your experiment to ensure this compound is present before stimulating the cells with an activator of PAK1 signaling.
-
-
Incorrect Concentration: The reported IC50 for this compound is 2.5 µM in a cell-free assay.[1][3][2] The effective concentration in cell-based assays may be higher.
-
Time and Temperature Dependent Binding: this compound binds to PAK1 covalently in a time- and temperature-dependent manner.[1][3][2]
-
Solution: Ensure sufficient pre-incubation time with this compound before stimulating the cells. A pre-incubation of at least 10 minutes at 30°C has been used in in vitro kinase assays.[3]
-
Q6: I am observing inconsistent results between experiments. What are the likely sources of this variability?
Reproducibility issues often stem from subtle variations in experimental protocols.
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Inconsistent this compound Preparation: As this compound has poor aqueous solubility, inconsistencies in preparing the stock and working solutions can lead to significant variations in the final concentration.
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Cell Culture Conditions: The activation state of the PAK1 signaling pathway can be influenced by cell density, serum concentration, and passage number.
-
Solution: Standardize your cell culture conditions meticulously. Ensure cells are seeded at the same density and serum-starved for a consistent period before treatment, if applicable to your experimental design.
-
-
Use of PIR3.5 as a Negative Control: PIR3.5 is an inactive analog of this compound and should be used as a negative control to confirm that the observed effects are specific to PAK1 inhibition.[1][3][2]
-
Solution: Include a PIR3.5 control at the same concentration as this compound in all your experiments.
-
Q7: I am observing off-target effects. Is this compound completely specific for Group I PAKs?
While this compound is highly selective for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs (PAK4, PAK5, and PAK6), it is not entirely specific.[1][2][4]
-
Potential Off-Target Kinases: One study showed that at a concentration of 10 µM, this compound could inhibit 9 out of 214 other kinases by more than 50%.[5]
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Non-specific Protein Phosphorylation: In human platelets, this compound was found to cause a non-specific increase in the phosphorylation of several proteins in the absence of any agonist.[6]
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Solution: It is crucial to validate your findings using complementary approaches, such as siRNA- or shRNA-mediated knockdown of PAK1, to confirm that the observed phenotype is indeed due to the inhibition of PAK1.
-
Experimental Protocols
General Protocol for a Cell-Based this compound Experiment
-
Prepare this compound Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10-20 mM. Sonicate or warm gently if needed to ensure complete dissolution. Store aliquots at -80°C.
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for 4-24 hours to reduce basal PAK1 activity.
-
Pre-treatment with this compound: Dilute the this compound stock solution in serum-free or low-serum media to the desired final concentration (e.g., 5-20 µM). Pre-incubate the cells with the this compound containing medium for a defined period (e.g., 30-60 minutes). Remember to include a vehicle control (DMSO) and a negative control (PIR3.5).
-
Stimulation: Add the agonist or stimulus of interest to induce the signaling pathway that activates PAK1.
-
Lysis and Analysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in an appropriate lysis buffer. Analyze the cell lysates by Western blotting using antibodies against phosphorylated PAK1 (p-PAK1) and total PAK1 to assess the inhibitory effect of this compound.
Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and its downstream effects.
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for using this compound in cell culture.
Troubleshooting Logic for this compound Experiments
Caption: A decision tree for troubleshooting common this compound experiment issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PAK | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 6. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing IPA-3's Short Half-Life In Vivo
Welcome to the technical support center for researchers utilizing the p21-activated kinase (PAK) inhibitor, IPA-3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with this compound's limited stability in in vivo experiments.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when working with this compound in vivo.
| Issue | Potential Cause | Recommended Solution |
| Lack of or reduced in vivo efficacy compared to in vitro results. | Rapid in vivo degradation: this compound has a very short half-life in vivo due to its metabolic instability. The disulfide bond essential for its inhibitory activity is susceptible to reduction.[1][2] | Encapsulate this compound in a protective delivery system, such as sterically stabilized liposomes (SSL), to shield it from metabolic degradation and prolong its circulation time. A liposomal formulation has been shown to maintain its integrity and retain a significant amount of the compound over several days.[1] |
| Inconsistent or variable results between experimental animals. | Formulation instability: Free this compound may precipitate out of solution or degrade rapidly upon preparation, leading to inconsistent dosing. | Prepare fresh formulations for each experiment and use a solubilizing agent if necessary. For liposomal formulations, ensure proper preparation and characterization to confirm size, charge, and encapsulation efficiency. |
| Difficulty in achieving sustained target inhibition. | Short half-life of free this compound: The rapid clearance of unformulated this compound makes it challenging to maintain therapeutic concentrations at the target site. | Utilize a formulation that provides sustained release, such as liposomes. This allows for less frequent administration while maintaining effective concentrations. For example, a twice-weekly dosing regimen of liposomal this compound has been shown to be effective in a mouse xenograft model, whereas a similar dose of free this compound was ineffective.[1] |
| Observed toxicity or off-target effects. | High doses of free this compound: To compensate for its short half-life, researchers might be tempted to use higher, more frequent doses of free this compound, which could lead to off-target effects and toxicity. | Employ a targeted delivery system or a formulation that allows for lower, less frequent dosing while still achieving the desired therapeutic effect. |
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
While the exact in vivo half-life of free this compound is not well-documented in publicly available literature, it is widely acknowledged to be very short due to its rapid metabolism.[1][2] The disulfide bond, which is critical for its mechanism of action, is prone to reduction in a biological environment.[2]
Q2: How can I improve the in vivo stability and half-life of this compound?
The most effective strategy demonstrated to date is the encapsulation of this compound into a nanoparticle delivery system. Sterically stabilized liposomes (SSL) have been successfully used to protect this compound from degradation, significantly extending its stability. In one study, 70% of this compound remained within the liposomes after 7 days of storage.[1] This formulation also demonstrated superior in vivo efficacy in a prostate cancer xenograft model compared to the free drug.[1]
Q3: Are there other potential strategies to overcome the short half-life of this compound?
Besides liposomal encapsulation, other formulation strategies that could potentially improve the in vivo performance of this compound include:
-
Other Nanoparticle Systems: Formulations using other types of nanoparticles could also be explored to protect this compound from degradation.
-
Prodrug Approach: Designing a prodrug of this compound, which is an inactive derivative that is converted to the active form in vivo, could improve its pharmacokinetic profile.
Q4: What is the mechanism of action of this compound?
This compound is a non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAK1, PAK2, and PAK3). It binds to the regulatory domain of PAK1, preventing its activation by upstream signaling molecules like Cdc42. Its inhibitory action is dependent on its disulfide bond.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for free this compound versus a liposomal formulation.
| Parameter | Free this compound | Liposomal this compound (SSL-IPA-3) | Reference |
| In Vitro IC50 (PAK1) | 2.5 µM | Not Reported | [3] |
| In Vivo Half-life | Very short (exact value not reported) | Significantly extended | [1][2] |
| In Vitro Stability | Prone to reduction | 70% of this compound retained after 7 days | [1] |
| In Vivo Dosing Regimen (Prostate Xenograft Model) | Ineffective at 2 days/week | Effective at 2 days/week | [1] |
Experimental Protocols
Protocol 1: Preparation of Sterically Stabilized Liposomes (SSL) containing this compound
This protocol is a general guideline based on common liposome preparation techniques.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio.
-
Add this compound to the lipid solution.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration of this compound Formulation in a Mouse Xenograft Model
This protocol provides a general workflow for assessing the efficacy of an this compound formulation in a subcutaneous tumor model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound formulation (e.g., liposomal this compound)
-
Vehicle control (e.g., PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation and Growth: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
Dosing Preparation: Prepare the this compound formulation and vehicle control on the day of injection.
-
Administration:
-
Warm the tail of the mouse to dilate the veins.
-
Restrain the mouse.
-
Administer the this compound formulation or vehicle control via intravenous (IV) injection into the lateral tail vein. The injection volume should be appropriate for the mouse's weight (e.g., 5-10 ml/kg).[1]
-
Inject the solution slowly.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target modulation).
Visualizations
Signaling Pathway
Caption: Simplified PAK1 signaling pathway downstream of Receptor Tyrosine Kinases.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of a PAK inhibitor.
References
Technical Support Center: Utilizing PIR3.5 as a Control for IPA-3 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on using PIR3.5 as a negative control for the p21-activated kinase (PAK) inhibitor, IPA-3. The information herein is designed to help troubleshoot experiments and accurately interpret data by accounting for potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a reported IC50 of 2.5 μM for PAK1.[1][2][3][4][5] It functions by covalently binding to the autoregulatory domain of PAK1, which prevents the binding of upstream activators like Cdc42 and subsequently inhibits kinase activation.[1][2][6] The disulfide bond within the this compound molecule is critical for its inhibitory activity.[1][2][3]
Q2: What is PIR3.5 and why is it used as a control for this compound?
PIR3.5 is an inactive analog of this compound and serves as its negative control compound.[1][2][3] Due to its structural similarity to this compound but lack of PAK1 inhibitory activity, PIR3.5 is essential for distinguishing the specific effects of PAK1 inhibition by this compound from any potential non-specific or off-target effects of the chemical scaffold.
Q3: What are the known off-target effects of this compound?
While this compound is considered highly selective, it is not entirely devoid of off-target effects. One study noted that at higher concentrations, this compound showed greater than 50% inhibition of 9 out of 214 kinases tested.[7] Additionally, in human platelets, this compound has been observed to cause a non-specific increase in the phosphorylation of several proteins.[8] Therefore, using PIR3.5 as a control is crucial to identify and account for such off-target activities.
Q4: In which signaling pathways does PAK1, the primary target of this compound, function?
PAK1 is a key signaling node involved in a multitude of cellular processes.[9][10][11][12] Upstream activators include the Rho GTPases Rac and Cdc42.[10][11] Downstream of PAK1, signaling cascades regulate:
-
Cytoskeletal Dynamics: Affecting cell motility, morphology, and adhesion through substrates like myosin light-chain kinase (MLCK) and LIM kinase (LIMK).[9][10]
-
Cell Survival and Apoptosis: Modulating pathways involving Raf-1, Akt, and NF-κB.[7][9][10]
-
Cell Proliferation: Influencing cell cycle progression.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and PIR3.5.
| Problem | Potential Cause | Suggested Solution |
| No effect observed with this compound treatment. | 1. Compound Inactivity: The disulfide bond of this compound may have been reduced. 2. Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Pre-activated PAK1: this compound inhibits the activation of PAK1 but not the kinase that is already active.[1][2][3] | 1. Ensure proper storage and handling of this compound to prevent reduction. The inhibitory effect of this compound can be reversed by the reducing agent dithiothreitol (DTT).[1][2] 2. Perform a dose-response curve to determine the optimal concentration. 3. Design the experiment to apply this compound before stimulating the pathway that activates PAK1. |
| Similar effects observed with both this compound and PIR3.5. | 1. Off-Target Effect: The observed phenotype may be due to an off-target effect of the chemical scaffold common to both this compound and PIR3.5. 2. Solvent Effect: The vehicle (e.g., DMSO) may be causing the observed effect. | 1. This suggests the effect is independent of PAK1 inhibition. Consider using another structurally different PAK1 inhibitor to confirm the phenotype. 2. Include a vehicle-only control in your experiment to rule out any effects of the solvent. |
| Variability between experiments. | 1. Compound Degradation: this compound or PIR3.5 may be degrading over time. 2. Inconsistent Cell State: Differences in cell confluence, passage number, or serum starvation can affect signaling pathways. | 1. Prepare fresh stock solutions of the compounds for each experiment. 2. Standardize cell culture conditions and protocols meticulously. |
| Unexpected increase in protein phosphorylation with this compound. | Non-specific Kinase Activation: As reported in platelets, this compound might non-specifically activate other kinases.[8] | Use PIR3.5 to determine if this is a scaffold-related off-target effect. Perform a broader kinase inhibitor screen if necessary to identify the affected kinase(s). |
Data Summary
The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 | Molecular Weight | Formula |
| This compound | PAK1 | 2.5 μM[1][2][3][4][5] | 350.45 g/mol [1][4] | C20H14O2S2[1][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Validate this compound Inhibition
This protocol is adapted from established methods to assess the inhibitory effect of this compound on PAK1 activity in a cell-free system.[2][13]
-
Reagents: Recombinant active PAK1, Myelin Basic Protein (MBP) as a substrate, [γ-³²P]ATP, Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 1 mM Na3VO4, 10 mM MgCl2), this compound, PIR3.5, and DMSO.
-
Procedure: a. Prepare serial dilutions of this compound and PIR3.5 in DMSO. b. In a microcentrifuge tube, pre-incubate 150 nM of PAK1 with the desired concentration of this compound, PIR3.5, or DMSO (vehicle control) in Kinase Buffer for 20 minutes at 4°C. c. Add 8.3 μM MBP to the reaction mixture. d. To initiate the kinase reaction, add ATP to a final concentration of 30 μM, including [γ-³²P]ATP. e. Incubate the reaction for 10 minutes at 30°C. f. Stop the reaction by adding SDS-PAGE loading buffer. g. Separate the proteins by SDS-PAGE. h. Visualize the phosphorylated MBP by autoradiography.
-
Expected Outcome: A dose-dependent decrease in phosphorylated MBP should be observed with increasing concentrations of this compound, while PIR3.5 and the DMSO control should show no significant inhibition of PAK1 activity.
Protocol 2: Cellular Assay to Assess this compound Specificity
This protocol outlines a general workflow for evaluating the effects of this compound and PIR3.5 in a cellular context.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight. Serum starve the cells if necessary to reduce basal PAK1 activity.
-
Treatment: a. Pre-treat cells with various concentrations of this compound, PIR3.5, or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours). b. Stimulate the cells with a known activator of the PAK1 pathway (e.g., PDGF, Bradykinin, or a Rac/Cdc42 activator) for a short period (e.g., 10-30 minutes).
-
Lysis and Western Blotting: a. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a standard assay (e.g., BCA). c. Perform Western blotting to detect the phosphorylation of PAK1 (e.g., p-PAK1 Thr423) and downstream targets (e.g., p-MEK, p-ERK). Use antibodies against the total proteins as loading controls.
-
Expected Outcome: this compound treatment should inhibit the stimulus-induced phosphorylation of PAK1 and its downstream effectors. In contrast, PIR3.5 should not exhibit this inhibitory effect, and any observed changes with PIR3.5 could indicate off-target effects.
Visualizations
Caption: this compound inhibits PAK1 activation, blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PAK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IPA 3 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 5. IPA 3, Group I, p21-activated kinase (PAK) inhibitor (CAS 42521-82-4) | Abcam [abcam.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 8. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with IPA-3
Here is a technical support center guide for interpreting unexpected results with the p21-activated kinase (PAK) inhibitor, IPA-3.
This guide is designed for researchers, scientists, and drug development professionals using the allosteric PAK1 inhibitor, this compound. It provides troubleshooting advice and answers to frequently asked questions to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), primarily targeting PAK1.[1][2][3] It functions as an allosteric inhibitor by binding covalently to the autoregulatory domain of inactive PAK1.[1][4] This binding prevents the upstream activator, Cdc42, from binding to and activating PAK1, thereby inhibiting downstream signaling.[1][2][4][5]
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary significantly depending on the experimental system (cell-free vs. cell-based) and the specific cell line.
-
In vitro (cell-free) kinase assays: The reported IC₅₀ for PAK1 is 2.5 µM.[1][2][3]
-
Cell-based assays: Concentrations typically range from 2 µM to 20 µM.[2][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and desired effect.
Q3: Is there a negative control for this compound experiments?
A3: Yes, the compound PIR3.5 is cited as the control compound for this compound and can be used as a negative control in your experiments.[1][2][3]
Q4: Why might my this compound inhibitor appear to be inactive?
A4: The inhibitory activity of this compound is dependent on a critical disulfide bond.[1][2][3] If your kinase buffer or cell culture media contains reducing agents, such as dithiothreitol (DTT), the disulfide bond can be reduced, abolishing this compound's ability to inhibit PAK1.[1][2][3][7] Ensure your experimental conditions are free of such agents. Additionally, this compound only inhibits the activation of PAK1; it does not inhibit kinase that is already in a preactivated state.[1][2][3]
Troubleshooting Unexpected Results
Q5: I'm observing phosphorylation of proteins that are not known downstream targets of PAK1. Why is this happening?
A5: This could be due to off-target effects. While this compound is considered highly selective for Group I PAKs, it is not perfectly specific.
-
Off-Target Kinase Inhibition: In a broad kinase screen, this compound was found to inhibit 9 out of 214 other kinases by more than 50%.[8]
-
Non-Specific Phosphorylation: In studies using human platelets, this compound was shown to cause a non-specific increase in the phosphorylation of several proteins, independent of any agonist.[5] This suggests that in certain cellular contexts, this compound's activity may not be limited to PAK1 inhibition.[5] Its inherent redox activity has also been noted as a potential issue.[4]
Q6: My results with this compound are inconsistent across different cell lines. What could be the cause?
A6: Variability between cell lines is a known phenomenon when using this compound. A study on various human leukemic cell lines observed significant differences in the intracellular levels of this compound.[6] This suggests that active transport mechanisms may be involved in the uptake or efflux of the compound, leading to different effective intracellular concentrations and, consequently, varied biological responses.[6]
Q7: I'm seeing a significant decrease in cell viability that seems unrelated to my pathway of interest. Is this an expected effect?
A7: Yes, this is a potential outcome. This compound has been shown to induce cell death in various cell types, including hematopoietic and liver cancer cells.[6][8] This cell death is often associated with the activation of caspase-3 and subsequent PARP cleavage, which are hallmarks of apoptosis.[6] Therefore, a reduction in cell viability may be a direct pharmacological effect of the compound.
Q8: The effect of this compound on cell adhesion is the opposite of what I expected. How can I interpret this?
A8: this compound can have dose-dependent, biphasic effects on cell adhesion. In human hematopoietic cells, a high dose (20 µM) of this compound led to a marked decrease in cell adhesion to fibronectin.[6] Conversely, a lower dose or partial reduction of PAK1 activity via siRNA resulted in a slight increase in cell adhesivity.[6] This highlights the importance of careful dose selection and suggests that the degree of PAK1 inhibition can lead to qualitatively different phenotypic outcomes.
Q9: How can I confirm that my observed effects are truly due to PAK1 inhibition and not off-target activities?
A9: This is a critical control for any inhibitor study. A multi-pronged approach is recommended:
-
Use a Rescue Agent: Since the activity of this compound can be abolished by reducing agents, treating cells with DTT after this compound administration may reverse the observed phenotype, supporting the specific role of the inhibitor's covalent binding.[7]
-
Monitor Downstream Targets: Directly measure the phosphorylation status of a known, direct PAK1 substrate (e.g., cofilin) via Western Blot to confirm that this compound is engaging and inhibiting its intended target at the concentrations used in your experiment.[6]
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Experimental System | Reference(s) |
| Target | p21-activated kinase 1 (PAK1) | N/A | [1][2][4] |
| Mechanism | Non-ATP-competitive, allosteric | N/A | [1][3][4] |
| IC₅₀ | 2.5 µM | Cell-free kinase assay | [1][2][3] |
| EC₅₀ (Cell Death) | 5 µM to >20 µM | Human leukemic cell lines | [6] |
| Typical Cell-Based Conc. | 2 µM - 20 µM | Various cell lines | [2][6] |
| Molecular Weight | 350.45 g/mol | N/A |
Experimental Protocols
Protocol 1: In Vitro PAK1 Kinase Assay
This protocol is adapted from methodologies described in the literature to assess the direct inhibitory effect of this compound on PAK1 activity.[3]
-
Preparation: In a microcentrifuge tube, pre-incubate recombinant PAK1 (150 nM final concentration) with a generic kinase substrate like Myelin Basic Protein (MBP, ~8.3 µM) and the desired concentration of this compound (or DMSO as a vehicle control) in kinase buffer.
-
Incubation 1: Incubate this mixture for 20 minutes at 4°C to allow this compound to bind to inactive PAK1.
-
Activation: Add the PAK1 activator, Cdc42 pre-loaded with non-hydrolyzable GTPγS (3.2 µM), to the mixture.
-
Incubation 2: Pre-equilibrate the reaction for 10 minutes at 30°C.
-
Initiation: Start the kinase reaction by adding ATP (to a final concentration of 30 µM) containing radiolabeled [γ-³²P]ATP.
-
Reaction: Incubate for 10 minutes at 30°C.
-
Termination & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze substrate phosphorylation by separating the proteins via SDS-PAGE and detecting the incorporated radiolabel via autoradiography.
Protocol 2: Western Blot for PAK1 Activation
This protocol provides a general workflow to assess the effect of this compound on PAK1 activation in a cellular context.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Stimulation: Stimulate the cells with a known activator of the PAK1 pathway (e.g., PDGF, sphingosine) for a short period (e.g., 5-15 minutes) to induce PAK1 autophosphorylation.[1][2][3] Include an unstimulated control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the autophosphorylated form of PAK1 (e.g., phospho-PAK1 Thr423).
-
Normalization: Re-probe the membrane with an antibody for total PAK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection & Analysis: Use an appropriate secondary antibody and detection reagent to visualize the bands. Quantify band intensity to determine the relative change in PAK1 phosphorylation.
Mandatory Visualizations
Caption: Mechanism of this compound as an allosteric inhibitor of PAK1 activation.
Caption: Experimental workflow to validate on-target effects of this compound.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PAK | TargetMol [targetmol.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
Validation & Comparative
Validating IPA-3's Inhibition of PAK1: A Comparative Guide to PAK1 siRNA
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the p21-activated kinase 1 (PAK1) inhibitor, IPA-3, with the gold-standard genetic knockdown approach using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biology, this guide serves as a valuable resource for validating the on-target effects of this compound.
This compound is a well-characterized allosteric inhibitor of group I PAKs (PAK1, PAK2, and PAK3), binding to the autoregulatory domain and preventing their activation.[1][2] To rigorously demonstrate that the cellular effects of this compound are indeed mediated through the inhibition of PAK1, a common validation strategy is to compare its phenotype to that induced by the specific knockdown of PAK1 using siRNA. This approach provides strong evidence for on-target activity and is essential for the confident interpretation of experimental results.
Performance Comparison: this compound vs. PAK1 siRNA
The following tables summarize quantitative data from various studies, illustrating the comparable effects of this compound and PAK1 siRNA on key cellular processes such as cell viability, apoptosis, and protein expression.
Table 1: Effect on Cell Viability
| Cell Line | Treatment | IC50 / EC50 | Reference |
| H2M (Metastatic Hepatocellular Carcinoma) | This compound | ~28 µM (Day 1), ~21 µM (Day 2) | [3] |
| Human Hematopoietic Cell Lines | This compound | 5 to >20 µM | [4] |
| Breast and Melanoma Cancer Cell Lines | This compound | Varies by cell line, correlates with PAK1 expression | [5] |
Note: Direct IC50 values for PAK1 siRNA are not applicable. The efficacy of siRNA is typically measured by the percentage of protein knockdown.
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Observation | Fold Increase in Annexin-V | Reference |
| Breast Cancer Cells | PAK1 siRNA | Pronounced induction of apoptosis | 2- to 6-fold | [1] |
| Breast Cancer Cells | This compound | Induction of apoptosis | 7-fold | [1] |
| H2M (Metastatic Hepatocellular Carcinoma) | 20 µM this compound | Increased percentage of Annexin-V positive cells | Not specified | [6] |
| Human Hematopoietic Cell Lines | This compound | Associated with caspase-3 activation and PARP cleavage | Not specified | [4] |
Table 3: Effect on Protein Expression and Activity
| Cell Line | Treatment | Target Protein | Effect | Reference |
| H2M (Metastatic Hepatocellular Carcinoma) | This compound | p-PAK1 (T423) | Dose-dependent reduction | [3] |
| H2M (Metastatic Hepatocellular Carcinoma) | This compound | p-JNK | Reduction | [3] |
| Human Schwannoma Cells | 20 µM this compound | p-PAK2 (Ser192/197) | Clear reduction | [7] |
| Jurkat Cells | PAK1 & PAK2 siRNA | PAK1, PAK2 | Partial reduction (40% for PAK1, 78% for PAK2) | [4] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated.
References
- 1. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 4. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PAK Inhibitors: IPA-3 vs. FRAX597
This guide provides a detailed, objective comparison of two widely studied p21-activated kinase (PAK) inhibitors, IPA-3 and FRAX597. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their in vitro and in vivo studies. The comparison covers their mechanism of action, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, primarily Rac and Cdc42.[1] They are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. PAKs are divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Group I PAKs, in their inactive state, exist as autoinhibited homodimers.[1] Binding of active Rac/Cdc42 to the regulatory domain disrupts this dimer, leading to autophosphorylation and full kinase activation.[1] Given their role in oncogenic signaling, PAKs, particularly Group I members, are considered promising therapeutic targets in various cancers.[1][3]
This compound and FRAX597 are two small molecule inhibitors that target Group I PAKs but through fundamentally different mechanisms, making them distinct tools for research.
Mechanism of Action
The primary distinction between this compound and FRAX597 lies in their mechanism of inhibition.
This compound is a non-ATP-competitive, allosteric inhibitor.[4][5] It uniquely targets the autoinhibitory regulatory domain of PAK1.[6] this compound binds covalently to this domain, a time- and temperature-dependent interaction, which prevents the binding of the upstream activator Cdc42.[4][5] This mechanism locks the kinase in its inactive conformation and prevents its activation, but it does not inhibit an already activated PAK1 enzyme.[4][7] The disulfide bond within the this compound molecule is essential for its inhibitory activity.[5][7]
FRAX597 is a potent, ATP-competitive inhibitor of Group I PAKs.[2][8] It functions by directly competing with ATP for binding within the kinase domain's active site.[2][9] Crystallographic studies show that FRAX597 occupies the ATP-binding pocket, with a portion of the molecule extending into a back cavity, a feature that contributes to its potency and selectivity.[2][3] Unlike this compound, FRAX597 can inhibit PAKs that are already in an active state.
Quantitative Performance Comparison
The following table summarizes the key quantitative differences between this compound and FRAX597 based on published biochemical assay data.
| Feature | This compound | FRAX597 |
| Inhibition Type | Allosteric, Non-ATP-Competitive[4][6] | ATP-Competitive[2][8] |
| Binding | Covalent, to regulatory domain[1][4] | Reversible, to kinase domain[2][9] |
| Target Specificity | Group I PAKs[4] | Group I PAKs[2][8] |
| IC50 PAK1 | 2.5 µM[4][5][7] | 8 nM[2][8] |
| IC50 PAK2 | Not specified, but inhibits Group I | 13 nM[2][8] |
| IC50 PAK3 | Not specified, but inhibits Group I | 19 nM[2][8] |
| Group II PAKs | No inhibition reported[4][5][7] | IC50 > 10 µM (for PAK4)[2] |
| Known Off-Targets | Redox activity limits cellular use[1] | YES1, RET, CSF1R, TEK[8] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Group I PAK activation pathway and highlights the distinct points of intervention for this compound and FRAX597.
Caption: Group I PAK activation pathway and points of inhibition.
Cellular and In Vivo Effects
This compound: In cellular assays, this compound has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells by enhancing apoptosis and blocking NF-κB activation.[10] It also affects cell adhesion and can induce cell death in hematopoietic cell lines.[11] In vivo, this compound treatment significantly reduced tumor growth in an HCC xenograft mouse model.[10][12] However, its utility can be complicated by its redox activity and potential for non-specific effects, which necessitates the use of inactive control compounds like PIR-3.5.[1][13]
FRAX597: FRAX597 demonstrates potent anti-proliferative effects across various cancer cell lines. It dramatically impairs the proliferation of Neurofibromatosis Type 2 (NF2)-deficient schwannoma cells and inhibits the growth and motility of meningioma cells.[2][3][8] In pancreatic cancer cells, FRAX597 inhibits proliferation, survival, and migration.[14][15] These in vitro findings are supported by strong in vivo data, where FRAX597 showed significant anti-tumor activity in an orthotopic model of NF2 and synergistically inhibited pancreatic tumor growth when combined with gemcitabine.[2][14]
Experimental Protocols
Below are representative protocols for assays used to characterize PAK inhibitors.
In Vitro Kinase Activity Assay (Z'-LYTE™)
This protocol is adapted for measuring the ATP-competitive activity of an inhibitor like FRAX597 against a purified kinase.
Methodology: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a solution of recombinant human PAK1 (e.g., 40 pM final concentration) in Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution containing a FRET peptide substrate (e.g., 2 µM Ser/Thr 19 peptide) and ATP (e.g., 160 µM for PAK1) in Assay Buffer.[16][17]
-
Inhibitor Dilutions: Perform a serial dilution of the test compound (e.g., FRAX597) in DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 5 µL of the Kinase Solution to each well.
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
-
Development and Detection:
-
Stop the reaction by adding 5 µL of the Z'-LYTE™ Development Reagent.
-
Incubate for 60 minutes at room temperature to allow proteolytic cleavage of the non-phosphorylated substrate.
-
Measure fluorescence using a plate reader (Excitation: 400 nm; Emission: 445 nm for Coumarin and 520 nm for Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein), which corresponds to the percentage of phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for an in vitro FRET-based kinase assay.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of PAK inhibitors on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Methodology: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., human HCC cells).
-
Seed the cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired inhibitor concentrations (or vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against inhibitor concentration to determine the EC50 value.
-
Caption: Workflow for a cell proliferation/viability (MTT) assay.
Summary and Recommendations
This compound and FRAX597 are valuable but distinct chemical probes for studying Group I PAKs.
-
This compound is best suited for in vitro biochemical assays where its unique allosteric mechanism can be leveraged to study the process of PAK activation.[1] Its covalent binding prevents the interaction with upstream activators, making it a useful tool to dissect this specific step in the signaling cascade. However, its use in cell-based or in vivo experiments should be approached with caution due to potential off-target effects related to its redox activity, and must be accompanied by appropriate negative controls.[1][13]
-
FRAX597 is a highly potent, ATP-competitive inhibitor with excellent selectivity for Group I PAKs over Group II.[2] Its high potency translates to both cellular and in vivo efficacy, making it a superior choice for studies investigating the downstream consequences of PAK inhibition in complex biological systems, such as cancer models.[2][14] While it has some known off-target activities against other kinases, its overall profile makes it a robust and reliable tool for cellular and preclinical research.[8]
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | PAK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 13. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 15. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to PAK Inhibitors: IPA-3 vs. ATP-Competitive Compounds
In the landscape of kinase drug discovery, the p21-activated kinases (PAKs) have emerged as critical targets in various pathologies, including cancer, inflammation, and infectious diseases. The development of small molecule inhibitors to modulate PAK activity is a significant area of research. This guide provides a detailed comparison between the allosteric inhibitor IPA-3 and various ATP-competitive PAK inhibitors, offering insights into their mechanisms, selectivity, and experimental evaluation for researchers and drug development professionals.
Introduction to p21-Activated Kinases (PAKs)
PAKs are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac, and Cdc42. They are broadly classified into two groups: Group I (PAK1, 2, 3) and Group II (PAK4, 5, 6). These kinases are integral components of numerous signaling pathways that regulate the cytoskeleton, cell motility, survival, and proliferation. Dysregulation of PAK signaling is frequently implicated in the progression of various cancers, making them attractive therapeutic targets.
Mechanisms of Inhibition: A Tale of Two Strategies
The approach to inhibiting PAKs can be broadly categorized into two distinct mechanisms: allosteric inhibition and competitive inhibition at the ATP-binding site.
This compound: An Allosteric Approach
This compound (Inhibitor of PAK Activation-3) is a non-ATP-competitive inhibitor that specifically targets Group I PAKs. Its unique mechanism involves the covalent modification of a cysteine residue within the autoregulatory domain of the kinase. This prevents the conformational changes necessary for kinase activation, effectively locking the enzyme in an inactive state.
ATP-Competitive PAK Inhibitors
This class of inhibitors, which includes compounds like FRAX597, G-5555, and PF-3758309, functions by directly competing with ATP for binding to the kinase domain. By occupying the ATP pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the kinase's catalytic activity.
Comparative Performance: this compound vs. ATP-Competitive Inhibitors
The choice between an allosteric and an ATP-competitive inhibitor depends on the specific research question and desired therapeutic outcome. The following table summarizes key performance characteristics based on available experimental data.
| Feature | This compound | ATP-Competitive Inhibitors (e.g., FRAX597, G-5555, PF-3758309) |
| Target(s) | Group I PAKs (PAK1, PAK2, PAK3) | Varies by compound; can be pan-PAK or selective for specific isoforms. PF-3758309 is a pan-PAK inhibitor. |
| Mechanism of Action | Allosteric, covalent modification of the autoregulatory domain | Competitive binding at the ATP pocket of the kinase domain. |
| Selectivity | Generally high for Group I PAKs over other kinases due to its unique binding site. | Selectivity can be a challenge due to the conserved nature of the ATP-binding site across the kinome, though some compounds exhibit good selectivity. |
| Potency (IC50) | ~2.5 µM for PAK1 in vitro. | Varies significantly. For example, PF-3758309 has an IC50 of 17 nM for PAK1. |
| Advantages | High selectivity for Group I PAKs, useful tool for studying the specific roles of this subgroup. | Can achieve high potency, suitable for applications requiring strong inhibition of kinase activity. |
| Disadvantages | Lower potency compared to many ATP-competitive inhibitors; potential for off-target effects due to its reactive nature. | Potential for off-target effects on other kinases, leading to a broader range of cellular effects. |
Visualizing the Mechanisms and Pathways
To better understand the distinct actions of these inhibitors, the following diagrams illustrate their points of intervention in the PAK signaling pathway.
Caption: Simplified PAK signaling pathway.
Caption: Mechanisms of this compound and ATP-competitive inhibitors.
Experimental Protocols
Accurate evaluation of PAK inhibitors requires robust and well-defined experimental assays. Below are representative protocols for key experiments used to characterize and compare these compounds.
A. In Vitro Kinase Assay (e.g., for determining IC50)
This protocol outlines a general procedure to measure the inhibitory activity of a compound against a purified PAK enzyme.
-
Reagents and Materials:
-
Purified, active PAK enzyme (e.g., PAK1).
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).
-
[γ-32P]ATP or a fluorescence-based ATP analog.
-
Test inhibitors (this compound, ATP-competitive inhibitors) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing the labeled ATP).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a strong acid like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated labeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal with a plate reader.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase assay.
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context.
-
Reagents and Materials:
-
Cultured cells expressing the target PAK.
-
Cell lysis buffer (containing protease inhibitors).
-
Test inhibitor.
-
PBS (Phosphate-Buffered Saline).
-
PCR tubes or strips.
-
Thermocycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target PAK.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures using a thermocycler (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PAK remaining in the supernatant by SDS-PAGE and Western blotting using a PAK-specific antibody.
-
A successful target engagement will result in a thermal stabilization of the PAK protein in the inhibitor-treated samples compared to the vehicle control, meaning more soluble protein is detected at higher temperatures.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and ATP-competitive PAK inhibitors is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental goals.
-
This compound is an invaluable tool for specifically interrogating the function of Group I PAKs . Its distinct allosteric mechanism provides a high degree of selectivity, making it ideal for studies aimed at dissecting the roles of PAK1, 2, and 3 without confounding effects from inhibiting other kinases.
-
ATP-competitive inhibitors offer the advantage of high potency and a broader range of options, including pan-PAK inhibitors. These are often the preferred choice for therapeutic development, where strong and sustained inhibition of PAK activity is desired. However, careful characterization of their off-target effects is crucial.
Ultimately, a comprehensive understanding of PAK biology and the development of novel therapeutics will benefit from the continued use and characterization of both classes of inhibitors. The detailed experimental protocols and comparative data presented here serve as a guide for researchers to make informed decisions in their pursuit of modulating PAK signaling.
On-Target Activity of IPA-3 in Cells: A Comparative Guide
This guide provides a comprehensive comparison of IPA-3, a selective, allosteric inhibitor of p21-activated kinase 1 (PAK1), with other notable PAK1 inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in a cellular context, supported by experimental data and detailed protocols.
Introduction to this compound and PAK1 Signaling
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in cytoskeletal dynamics, cell motility, proliferation, and survival. PAK1, a member of the Group I PAKs, is a key downstream effector of the Rho GTPases Rac1 and Cdc42. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.
This compound (Inhibitor of p21-activated kinase-3) is a non-ATP-competitive inhibitor that allosterically targets the autoregulatory domain of PAK1.[1] This unique mechanism involves the covalent binding of this compound to the regulatory domain, which prevents the binding of the upstream activator Cdc42 and subsequent kinase activation.[1][2] This mode of action confers high selectivity for Group I PAKs. A structurally related but inactive compound, PIR3.5, is often used as a negative control in experiments involving this compound.[3]
Comparison of PAK1 Inhibitors
This section compares this compound with other well-characterized PAK1 inhibitors: FRAX597, PF-3758309, G-5555, and NVS-PAK1-1. These alternatives include both ATP-competitive and other allosteric inhibitors, providing a broad context for evaluating this compound's performance.
Table 1: Biochemical Potency and Selectivity of PAK1 Inhibitors
| Inhibitor | Mechanism of Action | Target(s) | IC50 / Ki (PAK1) | Key Selectivity Notes |
| This compound | Allosteric, Non-ATP-competitive | Group I PAKs (PAK1, 2, 3) | IC50: ~2.5 µM | Highly selective for Group I PAKs over Group II and a broad panel of other kinases.[1] |
| FRAX597 | ATP-competitive | Group I PAKs (PAK1, 2, 3) | IC50: 8 nM | Potent against Group I PAKs; also inhibits YES1, RET, CSF1R, and TEK at 100 nM. |
| PF-3758309 | ATP-competitive | Pan-PAK inhibitor | IC50: 14 nM | Potently inhibits both Group I and Group II PAKs. |
| G-5555 | ATP-competitive | Group I PAKs | Ki: 3.7 nM | High affinity for Group I PAKs with good selectivity over a panel of 235 kinases. |
| NVS-PAK1-1 | Allosteric | PAK1 | IC50: 5 nM | Exceptionally selective for PAK1 over PAK2 and a wide range of other kinases. |
Table 2: Cellular Activity of PAK1 Inhibitors
| Inhibitor | Cell-Based Assay | Cell Line | Observed Effect | Effective Concentration |
| This compound | Cell Proliferation | Prostate Stromal (WPMY-1) | Significant reduction in proliferation.[4] | 1-10 µM[4] |
| Cell Morphology | Rac1-/- cells | Alters morphology and actin cytoskeleton.[5] | 12 µM[5] | |
| FRAX597 | Cell Proliferation | Ovarian Cancer (11q13 amplified) | Decreased proliferation. | Not specified |
| Cell Morphology | Rac1-/- cells | Alters morphology and actin cytoskeleton.[5] | 1.2 µM[5] | |
| PF-3758309 | Cell Proliferation | Colon Carcinoma (SW620, Colo 205) | Suppresses colony formation and induces apoptosis.[6][7] | Synergistic with this compound[6][7] |
| Tumor Growth | NSCLC Xenograft | Inhibition of tumor growth.[8] | Not specified | |
| G-5555 | Cell Proliferation | Breast Cancer (PAK1-amplified) | Greater growth inhibition in PAK1-amplified lines.[2] | Not specified |
| NVS-PAK1-1 | PAK1 Autophosphorylation | Pancreatic Cancer | Potent inhibition of PAK1 autophosphorylation. | Not specified |
Experimental Protocols
To confirm the on-target activity of this compound and compare it with other inhibitors, several key experiments are essential. Detailed protocols for these assays are provided below.
Western Blot for Phospho-PAK1 (Thr423)
This assay directly measures the inhibition of PAK1 activation in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A431, HEK-293) and grow to 70-80% confluency. Treat cells with this compound, a comparator inhibitor (e.g., FRAX597), or vehicle control (DMSO) at desired concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-PAK1 (Thr423) overnight at 4°C.[3][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total PAK1.[10]
In Vitro Kinase Assay
This cell-free assay assesses the direct inhibitory effect of compounds on PAK1 enzymatic activity.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human PAK1 enzyme, a biotinylated peptide substrate, and the test inhibitor (this compound or alternatives) in kinase buffer.[11]
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.[12]
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ Kinase Assay that measures ADP formation or a FRET-based assay.[12][13]
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[14][15]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PAK1 in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble PAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by PAK1 inhibition.[16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of the PAK1 inhibitors or vehicle control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing Pathways and Workflows
Signaling Pathway of PAK1 Activation and Inhibition
Caption: PAK1 activation by Rac/Cdc42 and mechanisms of inhibition.
Experimental Workflow for Confirming On-Target Activity
Caption: Workflow for validating this compound's on-target activity.
Logical Framework for Data Interpretation
Caption: Interpreting experimental outcomes to confirm on-target activity.
References
- 1. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. P21-Activated Kinase Inhibitors FRAX486 and IPA3: Inhibition of Prostate Stromal Cell Growth and Effects on Smooth Muscle Contraction in the Human Prostate | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination of PAKs inhibitors this compound and PF-3758309 effectively suppresses colon carcinoma cell growth by perturbing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Phospho-PAK1/2/3 (Thr423) Polyclonal Antibody (44-942G) [thermofisher.com]
- 10. PAK1 antibody (51137-1-AP) | Proteintech [ptglab.com]
- 11. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. boneandcancer.org [boneandcancer.org]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Confirming IPA-3 Specificity: A Rescue Experiment Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and experimental framework for validating the target specificity of IPA-3, a widely used allosteric inhibitor of p21-activated kinase 1 (PAK1). Ensuring that the observed cellular effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development and molecular research. This guide details a "rescue" experiment, a robust method to confirm that the effects of this compound are specifically mediated through its inhibition of PAK1.
Introduction to this compound and the Need for Specificity Validation
This compound is a selective, non-ATP-competitive inhibitor that covalently binds to the autoregulatory domain of group I PAKs (PAK1, PAK2, and PAK3), preventing their activation by upstream effectors like Cdc42 and Rac1.[1][2] It is a valuable tool for studying PAK1-mediated signaling pathways involved in cell motility, proliferation, and survival.[3][4][5] However, like any pharmacological inhibitor, it is essential to rule out potential off-target effects.[6] A rescue experiment provides strong evidence for on-target specificity by demonstrating that the inhibitor's effects can be reversed by introducing a form of the target protein that is resistant to inhibition.
Principle of the Rescue Experiment
The logic of the rescue experiment is to first induce a specific cellular phenotype using this compound and then to determine if this phenotype can be reversed by expressing a version of PAK1 that is insensitive to the inhibitor. Since this compound inhibits PAK1 activation but not the activity of an already activated kinase, a constitutively active PAK1 mutant can be used for this purpose.[7] The T423E mutant of PAK1 mimics the phosphorylated, active state of the kinase and should therefore be resistant to the effects of this compound.[4] If the expression of this mutant "rescues" the cellular phenotype caused by this compound, it strongly indicates that the inhibitor's effects are indeed mediated through PAK1.
Data Presentation
Table 1: Effect of this compound and Rescue with Constitutively Active PAK1 on Cell Migration
| Treatment Group | Vector | This compound (10 µM) | Migrated Cells (Normalized) | % Inhibition of Migration |
| 1. Vehicle Control | Empty Vector | - | 100 ± 8.5 | N/A |
| 2. This compound Treatment | Empty Vector | + | 35 ± 5.2 | 65% |
| 3. PAK1 Expression | WT-PAK1 | - | 145 ± 12.1 | N/A |
| 4. This compound + WT-PAK1 | WT-PAK1 | + | 55 ± 6.8 | 62% (vs. Group 3) |
| 5. Rescue Attempt | CA-PAK1 (T423E) | + | 135 ± 11.5 | 7% (vs. Group 3) |
| 6. Negative Control | Inactive Compound | - | 98 ± 7.9 | N/A |
Data are presented as mean ± standard deviation from three independent experiments. CA-PAK1: Constitutively Active PAK1
Table 2: Western Blot Analysis of Downstream PAK1 Signaling
| Treatment Group | Vector | This compound (10 µM) | p-LIMK1 (Thr508) Level (Normalized) | p-Cofilin (Ser3) Level (Normalized) |
| 1. Vehicle Control | Empty Vector | - | 1.00 | 1.00 |
| 2. This compound Treatment | Empty Vector | + | 0.25 | 0.30 |
| 3. PAK1 Expression | WT-PAK1 | - | 1.80 | 1.75 |
| 4. This compound + WT-PAK1 | WT-PAK1 | + | 0.45 | 0.50 |
| 5. Rescue Attempt | CA-PAK1 (T423E) | + | 1.70 | 1.65 |
| 6. Negative Control | Inactive Compound | - | 0.95 | 0.98 |
Levels are normalized to total protein and relative to the Vehicle Control group.
Mandatory Visualization
Caption: this compound inhibits PAK1 activation by upstream signals.
Caption: Workflow of the this compound rescue experiment.
Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Use a cell line known to exhibit PAK1-dependent migration, such as HeLa or MDA-MB-231 cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with plasmids encoding an empty vector, wild-type PAK1 (WT-PAK1), or constitutively active PAK1 (CA-PAK1, T423E mutant) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before proceeding with treatments and assays.
-
Transwell Migration Assay
-
Preparation: 24 hours post-transfection, starve the cells in serum-free medium for 4-6 hours.
-
Assay Setup:
-
Use transwell inserts with an 8 µm pore size.
-
Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
In the upper chamber, resuspend 5 x 10^4 transfected cells in 200 µL of serum-free medium containing either vehicle (DMSO) or 10 µM this compound.
-
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the migrated cells in several random fields under a microscope. Alternatively, dissolve the stain and measure the absorbance.[1][7]
-
Western Blotting
-
Cell Lysis: After the desired treatment period (e.g., 2-4 hours with this compound), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][11]
-
Incubate the membrane with primary antibodies against p-LIMK1 (Thr508), p-Cofilin (Ser3), total PAK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Conclusion
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Efficacy of PAK Inhibitors: IPA-3 vs. PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent p21-activated kinase (PAK) inhibitors, IPA-3 and PF-3758309. We will delve into their mechanisms of action, target selectivity, and reported efficacy, supported by experimental data. This objective analysis aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific experimental needs.
Mechanism of Action and Target Specificity
This compound is a selective, non-ATP-competitive allosteric inhibitor that targets Group I PAKs (PAK1, PAK2, and PAK3)[1]. It demonstrates a particular selectivity for PAK1, with a reported IC50 of 2.5 μM in cell-free assays[2][3][4]. Its unique mechanism involves covalent binding to the autoregulatory domain of PAK1, which prevents the binding of its upstream activator, Cdc42, thereby inhibiting kinase activation[2][3][5][6]. A key characteristic of this compound is its inability to inhibit pre-activated PAK1 and its lack of effect on Group II PAKs (PAK4-6)[2][3][4]. The disulfide bond in this compound is crucial for its inhibitory activity[3][4].
PF-3758309 , in contrast, is a potent, ATP-competitive, pan-PAK inhibitor, demonstrating activity against all six PAK isoforms[1][7]. It exhibits particularly high affinity for PAK4, with a reported Kd of 2.7 nM and a Ki of 18.7 nM[8][9]. Its inhibitory action extends to other PAK isoforms with IC50 values of 13.7 nM for PAK1, 190 nM for PAK2, 99 nM for PAK3, 18.1 nM for PAK5, and 17.1 nM for PAK6 in cell-free assays[7]. This broad-spectrum activity makes it a powerful tool for studying the overall effects of PAK signaling.
Quantitative Efficacy Data
The following table summarizes key quantitative data for this compound and PF-3758309, providing a direct comparison of their potency and selectivity.
| Parameter | This compound | PF-3758309 |
| Mechanism | Non-ATP-competitive, allosteric | ATP-competitive |
| Target Group(s) | Group I PAKs (PAK1, PAK2, PAK3)[1] | Pan-PAK (Groups I & II)[1][7] |
| Primary Target | PAK1[2][3][4] | PAK4[8][9][10] |
| IC50 (PAK1) | 2.5 µM (cell-free)[2][3][4] | 13.7 nM (cell-free)[7] |
| IC50 (PAK2) | - | 190 nM (cell-free)[7] |
| IC50 (PAK3) | - | 99 nM (cell-free)[7] |
| IC50 (PAK4) | No inhibition[2][3][4] | 1.3 nM (in cells, pGEF-H1)[8] |
| IC50 (PAK5) | No inhibition[2][3][4] | 18.1 nM (cell-free)[7] |
| IC50 (PAK6) | No inhibition[2][3][4] | 17.1 nM (cell-free)[7] |
| Ki (PAK4) | N/A | 18.7 nM[8] |
| Kd (PAK4) | N/A | 2.7 nM[8][9] |
| Cellular Activity | Inhibits proliferation of various cancer cell lines[11][12][13] | Potent anti-proliferative and pro-apoptotic effects in numerous cancer cell lines[8][9][14][15] |
Signaling Pathway Overview
The p21-activated kinases are crucial mediators in a variety of signaling pathways that regulate cell proliferation, survival, and motility. The diagram below illustrates a simplified overview of the PAK signaling cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PF-3758309 - Wikipedia [en.wikipedia.org]
- 11. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 12. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 15. e-century.us [e-century.us]
Unveiling the Selectivity of IPA-3: A Comparative Guide to its Cross-Reactivity with Other Kinases
For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of IPA-3, a well-characterized allosteric inhibitor of p21-activated kinase 1 (PAK1), with a broad spectrum of other kinases. The data presented herein is curated from extensive kinase profiling studies to facilitate an objective evaluation of this compound's selectivity.
This compound (2,2'-Dihydroxy-1,1'-dinaphthyldisulfide) is a non-ATP-competitive inhibitor that covalently binds to the autoregulatory domain of Group I p21-activated kinases (PAKs), preventing their activation by upstream effectors such as Cdc42 and Rac1. Its primary target is PAK1, for which it exhibits an IC50 of 2.5 µM.[1] While lauded for its novel mechanism and selectivity, a thorough assessment of its interactions across the human kinome is essential for the accurate interpretation of experimental results.
Quantitative Analysis of this compound Kinase Selectivity
To provide a clear overview of this compound's selectivity, the following table summarizes its inhibitory activity against its primary targets and key off-target kinases identified in broad-panel screening assays. The data is presented as the percentage of inhibition at a given concentration, allowing for a direct comparison of its potency against various kinases.
| Kinase Target | Family | This compound Concentration | Percent Inhibition | Reference |
| PAK1 | STE | 10 µM | 98% | [2] |
| PAK2 | STE | 10 µM | 95% | [2] |
| PAK3 | STE | 10 µM | 85% | [2] |
| MST2 | STE | 10 µM | 65% | [2] |
| YSK1 | STE | 10 µM | 58% | [2] |
| GLK | STE | 10 µM | 55% | [2] |
| MINK | STE | 10 µM | 52% | [2] |
| LKB1 | CAMK | 10 µM | 51% | [2] |
| MARK1 | CAMK | 10 µM | 48% | [2] |
| PIM1 | CAMK | 10 µM | 45% | [2] |
| DCAMKL3 | CAMK | 10 µM | 43% | [2] |
| CHK1 | CAMK | 10 µM | 42% | [2] |
Note: The data presented is from a single high-throughput screen and inhibition values can vary depending on the specific assay conditions.
Signaling Pathway of this compound Action
The following diagram illustrates the established mechanism of action for this compound, highlighting its allosteric inhibition of PAK1.
Figure 1. Mechanism of this compound inhibition of PAK1 activation.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical biology. The data presented in this guide was generated using a high-throughput radiometric kinase assay, a gold-standard method for quantifying enzyme activity.
Radiometric Kinase Assay (HotSpot™ Assay Platform)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a specific kinase substrate.
Workflow:
Figure 2. Workflow for a radiometric filter-binding kinase assay.
Detailed Protocol:
-
Reaction Setup: Specific kinase/substrate pairs, along with any required cofactors, are prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[2]
-
Compound Addition: this compound or a vehicle control (DMSO) is added to the reaction mixture.
-
Initiation of Reaction: A mixture of non-radiolabeled ATP and [γ-³³P]ATP is added to the reaction to a final concentration of 10 µM to start the kinase reaction.[2]
-
Incubation: Reactions are typically carried out at 25°C for 120 minutes.[2]
-
Termination and Detection: The reactions are spotted onto P81 ion-exchange filter paper.[2]
-
Washing: The filter papers are extensively washed in 0.75% phosphoric acid to remove unbound radiolabeled ATP.[2]
-
Quantification: The amount of incorporated radiolabel in the substrate, which is bound to the filter paper, is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is expressed as the percentage of remaining activity in the presence of the inhibitor compared to the vehicle control.[2]
Discussion of Cross-Reactivity
The kinome-wide profiling of this compound reveals a high degree of selectivity for Group I PAKs. While some off-target activity is observed against other kinases, particularly within the STE and CAMK families, the inhibition is generally less potent than for its primary targets. It is important to note that these assays are conducted under specific in vitro conditions, and the cellular activity and selectivity of this compound may differ.
Notably, some studies have reported non-specific effects of this compound. For instance, in human platelets, this compound has been shown to non-specifically enhance the phosphorylation of several proteins, suggesting that its use in this cell type may require careful interpretation of results.[3]
Conclusion
This compound remains a valuable tool for studying the biological functions of Group I PAKs due to its unique allosteric mechanism of inhibition. The data presented in this guide demonstrates its high selectivity, with quantifiable off-target effects on a limited number of other kinases. Researchers employing this compound should be cognizant of these potential off-target interactions and, where possible, utilize complementary approaches, such as genetic knockdown or structurally distinct inhibitors, to validate their findings. The detailed experimental protocols provided herein offer a foundation for designing and interpreting kinase inhibition studies.
References
Harnessing Dominant-Negative PAK1 to Replicate IPA-3 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the small molecule inhibitor IPA-3 and the use of a dominant-negative PAK1 mutant to inhibit p21-activated kinase 1 (PAK1) signaling. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. Our goal is to offer an objective resource to aid researchers in selecting the most appropriate method for their specific experimental needs.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases Rac1 and Cdc42.[1] Group I PAKs, particularly PAK1, are implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Their dysregulation is frequently associated with various pathologies, most notably cancer, making them an attractive target for therapeutic intervention.[1][3]
Two prominent methods for inhibiting PAK1 activity in a research setting are the use of the allosteric inhibitor this compound and the expression of a dominant-negative PAK1 mutant. This guide will delve into a direct comparison of these two approaches.
Mechanism of Action: A Tale of Two Inhibitors
This compound: The Allosteric Antagonist
This compound (2,2′-dihydroxy-1,1′-dinaphthyldisulfide) is a selective, non-ATP-competitive inhibitor of Group I PAKs.[4][5][6] Its mechanism of action is unique; it covalently binds to the autoregulatory domain of PAK1.[7] This binding event prevents the interaction with the upstream activator Cdc42, thereby locking PAK1 in its inactive conformation and preventing its autophosphorylation on key residues like Threonine 423.[4][5]
dot
Caption: Mechanism of this compound Inhibition of PAK1.
Dominant-Negative PAK1: The Molecular Decoy
A dominant-negative mutant of PAK1 typically contains a mutation in the ATP-binding pocket of its kinase domain, rendering it catalytically inactive. A commonly used mutant is PAK1-K299R.[8][9] When overexpressed in cells, this mutant competes with endogenous wild-type PAK1 for binding to upstream activators (like Rac/Cdc42) and downstream substrates. However, due to its inability to phosphorylate substrates, it effectively halts the signaling cascade.[10]
dot
Caption: Dominant-Negative PAK1 Inhibition Mechanism.
Comparative Performance Data
The following tables summarize quantitative data comparing the effects of this compound and dominant-negative PAK1 expression.
| Parameter | This compound | Dominant-Negative PAK1 (K299R) | Reference |
| Target | Group I PAKs (PAK1, 2, 3) | Competes with endogenous Group I PAKs | [5][10] |
| IC₅₀ (PAK1) | ~2.5 µM (in vitro) | Not Applicable | [4][5][6] |
| Mechanism | Allosteric, covalent binding | Competitive inhibition (non-catalytic) | [4][7][10] |
| Delivery | Small molecule, cell-permeable | Genetic (e.g., plasmid transfection) | [7][8] |
| Temporal Control | Rapid and reversible (in some contexts) | Slower onset, sustained expression | [4][8] |
| Specificity | High for Group I PAKs, low off-target effects on other kinases | Potentially inhibits other PAK isoforms | [10][11][12] |
| Reported Cytotoxicity | Can induce apoptosis in some cancer cell lines | Generally low to no cytotoxicity | [8][13][14] |
| Cellular Effect | This compound | Dominant-Negative PAK1 | Cell Line | Reference |
| Inhibition of Cell Growth | Dose-dependent reduction | Reduction in confluent cultures | NRAS-mutant melanoma (SK-MEL-103) | [8] |
| Sensitization to other inhibitors (e.g., GDC-0879, AZD6244) | Yes | Yes | Ras-mutated cancer cells | [8][13] |
| Effect on Cell Migration | Inhibition | Inhibition | Metastatic prostate cancer (RM1) | [12][15] |
| Induction of Apoptosis | Yes, in some cancer cell lines | No significant toxicity reported | Various hematopoietic and carcinoma cell lines | [8][14] |
Experimental Protocols
Here we provide detailed methodologies for key experiments used to assess and compare PAK1 inhibition by this compound and dominant-negative PAK1.
1. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified PAK1 and its inhibition.
-
Objective: To determine the IC₅₀ of this compound or confirm the lack of kinase activity in a dominant-negative mutant.
-
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PAK1-specific substrate (e.g., PAKtide, RRRLSFAEPG)
-
ADP-Glo™ Kinase Assay kit
-
This compound or purified dominant-negative PAK1 protein
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or buffer for control).
-
Add 2 µl of recombinant PAK1 enzyme (e.g., 20 ng) to each well.
-
Add 2 µl of a substrate/ATP mix (e.g., 150 µM ATP, 0.25 mg/ml PAKtide).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curve.[16][17][18]
-
2. Western Blot for PAK1 Activation
This assay assesses the phosphorylation status of PAK1 in cell lysates as a readout of its activation.
-
Objective: To determine the effect of this compound or dominant-negative PAK1 on PAK1 autophosphorylation (p-PAK1 Thr423).
-
Procedure:
-
Culture cells to 70-80% confluency. For dominant-negative experiments, transfect cells with the expression plasmid 24-48 hours prior to the experiment.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 16 hours).[19]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-PAK1 (Thr423) and total PAK1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities and normalize p-PAK1 levels to total PAK1.[11]
-
3. Cell Proliferation Assay (MTS/MTT or CellTiter-Glo)
This assay measures cell viability and proliferation to assess the cytotoxic or cytostatic effects of PAK1 inhibition.
-
Objective: To compare the impact of this compound and dominant-negative PAK1 on cell growth.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
For this compound treatment, add various concentrations of the compound after 24 hours.
-
For dominant-negative studies, use cells stably expressing the mutant or a control vector.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTS or CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Normalize results to vehicle-treated or control vector cells.[5][17]
-
dot
Caption: Experimental Workflow for Comparing Proliferation.
Choosing the Right Tool: A Summary
| Scenario | Recommended Approach | Rationale |
| Acute inhibition is required | This compound | Rapid onset of action. |
| Long-term, stable inhibition is needed | Dominant-Negative PAK1 (stable cell line) | Provides sustained inhibition without repeated dosing. |
| Minimizing cytotoxicity is critical | Dominant-Negative PAK1 | Generally exhibits lower toxicity than this compound.[8] |
| In vivo studies | This compound (with caution due to redox effects) | Easier to administer systemically, though potential off-target effects and cellular redox issues should be considered.[12][20] |
| High specificity for PAK1 is paramount | This compound | Known to be highly selective for Group I PAKs over a large panel of other kinases.[11][12] |
| Studying kinase-independent functions | Kinase-dead dominant-negative PAK1 | Can help dissect scaffolding versus catalytic roles. |
Conclusion
Both this compound and dominant-negative PAK1 are effective tools for inhibiting PAK1 signaling, but they operate through distinct mechanisms and present different experimental advantages and disadvantages. This compound offers a rapid, potent, and specific method for inhibiting Group I PAKs, though it can exhibit cytotoxicity in certain contexts. Dominant-negative PAK1 provides a genetic approach for sustained inhibition with generally lower toxicity, making it suitable for long-term studies, but with a slower onset and the potential to affect multiple PAK isoforms.[8][10] The choice between these two powerful techniques should be guided by the specific experimental question, the required duration of inhibition, and the cellular context being investigated.
References
- 1. pnas.org [pnas.org]
- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P21 activated kinases: Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 12. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. promega.com [promega.com]
- 17. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition or Ablation of p21-activated Kinase (PAK1) Disrupts Glucose Homeostatic Mechanisms in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenotypic Effects: IPA-3 versus Genetic Knockdown of PAK1
This guide provides an objective comparison between the pharmacological inhibition of p21-activated kinase 1 (PAK1) using the allosteric inhibitor IPA-3 and the genetic knockdown of PAK1 via RNA interference (siRNA/shRNA). It is intended for researchers, scientists, and drug development professionals investigating PAK1 as a therapeutic target.
Introduction: Targeting PAK1
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a critical downstream effector of the Rho family GTPases, Rac1 and Cdc42.[1] Its involvement in fundamental cellular processes—including cytoskeletal remodeling, cell proliferation, migration, and survival—has implicated it in numerous pathologies, particularly cancer.[2][3] Consequently, PAK1 has emerged as an attractive therapeutic target. Inhibition of PAK1 can be achieved through two primary methodologies:
-
Pharmacological Inhibition with this compound: this compound (Inhibitor of PAK1 Activation-3) is a selective, non-ATP-competitive allosteric inhibitor of group I PAKs (PAK1-3).[4][5] It functions by binding covalently to the autoregulatory domain of PAK1, which prevents the binding of upstream activators like Cdc42 and subsequent kinase activation.[6][7] this compound does not inhibit already-activated PAK1.[4]
-
Genetic Knockdown (siRNA/shRNA): This method uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to induce the degradation of PAK1 messenger RNA (mRNA). This post-transcriptional gene silencing leads to a direct reduction in the total cellular protein levels of PAK1, thereby diminishing its downstream signaling.
This guide compares the phenotypic outcomes of these two approaches, supported by experimental data and protocols.
Comparative Analysis of Phenotypic Effects
Both this compound and PAK1 knockdown produce similar phenotypic effects by disrupting PAK1-mediated signaling. However, the magnitude and specifics can vary depending on the cell type, experimental conditions, and the inherent differences between acute pharmacological inhibition and sustained protein depletion.
Cell Proliferation and Cycle Arrest
Inhibition of PAK1 consistently leads to a reduction in cell proliferation across various cancer cell lines. This is often accompanied by cell cycle arrest, typically at the G1/S transition.[8] PAK1 influences the cell cycle by regulating key proteins such as Cyclin D1 and the cyclin-dependent kinases CDK4/6.[9]
Table 1: Effects on Cell Proliferation and Cell Cycle
| Method | Cell Line | Effect | Quantitative Data | Reference |
| PAK1 Knockdown | Glioma Cells | G1 Phase Arrest | Increased percentage of cells in G1 phase.[8][9] | [8][9] |
| PAK1 Knockdown | NSCLC Cells | Inhibited Proliferation | Significant decrease in cell proliferation.[10] | [10] |
| This compound | Hepatocellular Carcinoma (HCC) Cells | Inhibited Growth | Significant inhibition of cell growth in proliferation and colony formation assays.[11] | [11] |
| This compound | Metastatic Prostate Cancer (RM1) | Inhibited Proliferation | Significant inhibition of cell proliferation in vitro.[12] | [12] |
Induction of Apoptosis
PAK1 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD and regulating the Bcl-2 family.[1][13] Both this compound and genetic knockdown can induce apoptosis, often measured by caspase-3 activation, PARP cleavage, or Annexin V staining.[14][15]
Table 2: Effects on Apoptosis
| Method | Cell Line | Effect | Quantitative Data | Reference |
| PAK1 Knockdown | Breast Cancer Cells | Apoptosis Induction | 2- to 6-fold increase in Annexin V incorporation.[15] | [15] |
| PAK1 Knockdown | Glioma Cells | Apoptosis Induction | Increased apoptosis rate; increased protein levels of Bax and cleaved caspase-3.[8][9] | [8][9] |
| This compound | Breast Cancer Cells | Apoptosis Induction | 7-fold increase in Annexin V incorporation.[15] | [15] |
| This compound | Human Leukemic Cell Lines | Cell Death | EC50 values ranging from 5 to >20 μM; associated with caspase-3 activation and PARP cleavage.[14] | [14] |
| This compound | Hepatocellular Carcinoma (HCC) Cells | Apoptosis Induction | Enhancement of apoptosis.[11] | [11] |
Inhibition of Cell Migration and Invasion
A key role of PAK1 is the regulation of the actin cytoskeleton, which is fundamental to cell motility.[13] PAK1 phosphorylates substrates like LIM kinase (LIMK) and myosin light-chain kinase (MLCK) to control actin dynamics.[2] Consequently, inhibiting PAK1 impairs the migratory and invasive capabilities of cancer cells.
Table 3: Effects on Cell Migration and Invasion
| Method | Cell Line | Effect | Quantitative Data | Reference |
| PAK1 Knockdown | Glioma Cells | Inhibited Migration & Invasion | Decreased migration in wound healing and Transwell assays.[8][16] | [8][16] |
| PAK1 Knockdown | DU-145 (Prostate) & MCF-7 (Breast) | Inhibited Migration & Invasion | Decreased wound closure and migration in Transwell assays.[17] | [17] |
| This compound | Hepatocellular Carcinoma (HCC) Cells | Suppressed Migration | Inhibition of metastatic potential.[11] | [11] |
| This compound | Metastatic Prostate Cancer (RM1) | Inhibited Motility | Significant inhibition of cell motility in vitro.[12] | [12] |
Alteration of Cytoskeletal Dynamics and Cell Morphology
Disruption of PAK1 signaling leads to visible changes in cell morphology. PAK1 is essential for forming structures like lamellipodia and membrane ruffles, which are crucial for cell movement.[6][13] Inhibition often results in cells becoming more rounded and less adherent.[17]
Table 4: Effects on Cell Morphology
| Method | Cell Line | Effect | Quantitative Data | Reference |
| PAK1 Knockdown | DU-145 (Prostate) | Rounded Phenotype | Cells appeared more rounded and less adherent.[17] | [17] |
| This compound | Human Schwann Cells | Reduced Cell Spreading | Dose-dependent reduction in cell spreading.[4] | [4] |
| This compound | Human Hematopoietic Cells | Decreased Adhesivity | Rapid and marked decrease in cell adhesivity to fibronectin at 20 μM.[14] | [14] |
Visualizing the Mechanisms
The following diagrams illustrate the PAK1 signaling pathway and a typical workflow for comparing this compound and genetic knockdown.
Caption: PAK1 signaling pathway showing upstream activators, key downstream effectors, and points of intervention for this compound and genetic knockdown.
Caption: A comparative experimental workflow for evaluating the phenotypic effects of this compound versus PAK1 genetic knockdown.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to assess the phenotypic effects of PAK1 inhibition.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability based on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment:
-
This compound: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
PAK1 Knockdown: Use cells previously transfected with PAK1 siRNA or a non-targeting control siRNA.
-
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell proliferation is proportional to the absorbance.[8][16]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with this compound or perform PAK1 knockdown as described above for 48-72 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.[18]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[20]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane.
-
Cell Preparation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Chamber Setup: Place Transwell inserts (typically 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells (pre-treated with this compound or post-knockdown) in serum-free medium. Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL into the upper chamber of the Transwell insert.
-
Incubation: Incubate for 12-48 hours, allowing cells to migrate through the membrane.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like 0.1% crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields.[8][17]
Summary and Discussion
Both pharmacological inhibition with this compound and genetic knockdown of PAK1 effectively suppress cancer cell proliferation, survival, and migration.
-
Similarities: The overall phenotypic outcomes are largely consistent, confirming that these effects are mediated through the inhibition of PAK1's kinase-dependent functions. Both methods lead to G1 cell cycle arrest, induction of apoptosis, and impaired cell motility.
-
Differences and Considerations:
-
Kinetics and Reversibility: this compound provides acute, rapid inhibition that can be reversed, while genetic knockdown results in a more sustained, long-term depletion of the protein.[6]
-
Specificity: Genetic knockdown is highly specific to the PAK1 protein. While this compound is selective for group I PAKs, the possibility of off-target effects cannot be entirely ruled out.[21][22] Some studies note that a dominant-negative PAK1 mutant (a form of genetic inhibition) can produce less toxicity than this compound, hinting at potential off-target activities of the chemical compound.[22][23]
-
Compensation: Sustained knockdown of PAK1 might lead to compensatory upregulation of other signaling pathways, a phenomenon less likely to occur with acute chemical inhibition.
-
Kinase-Independent Functions: Genetic knockdown ablates the entire protein, including any potential scaffolding or non-catalytic functions. In contrast, this compound specifically inhibits activation, potentially leaving kinase-independent roles intact.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells | Bentham Science [eurekaselect.com]
- 17. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of IPA-3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome drug resistance. IPA-3, a highly specific allosteric inhibitor of p21-activated kinase 1 (PAK1), has emerged as a promising candidate for combination treatments. PAK1 is a critical node in numerous oncogenic signaling pathways, making its inhibition a strategic approach to sensitize cancer cells to other therapeutic agents. This guide provides an objective comparison of this compound's synergistic effects with various drug classes, supported by experimental data and detailed protocols.
Understanding and Quantifying Synergy
The assessment of drug synergy is a quantitative process to determine if the combined effect of two or more drugs is greater than the sum of their individual effects.[1][2] A common and robust method for this is the Combination Index (CI), based on the Chou-Talalay method. The CI provides a quantitative measure of the interaction between two drugs.
-
CI < 1: Indicates synergy, where the combined effect is greater than the additive effect.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism, where the drugs counteract each other.
The use of synergistic combinations can allow for lower doses of the constituent drugs, potentially reducing adverse reactions while achieving a potent therapeutic effect.[1][2]
Experimental Protocol: In Vitro Synergy Assessment using Combination Index (CI)
This protocol outlines a typical workflow for determining the synergistic interaction between this compound and another drug in cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., SW620 colon cancer, MDA-MB-231 triple-negative breast cancer) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Create a dose-response matrix. This involves preparing serial dilutions of each drug individually and in combination at a constant ratio. For example, seven dilutions for each single agent and for the combination.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
After a 48-72 hour incubation period with the drugs, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis and CI Calculation:
-
Convert absorbance values to the fraction of affected (Fa) or inhibited cells compared to untreated controls.
-
Use software like CompuSyn to automatically calculate the Combination Index (CI) values based on the dose-effect curves of the single agents and the combination.[3][4] The software generates CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Logical Relationship: Interpreting the Combination Index
Caption: Interpretation of Combination Index (CI) values for drug synergy.
Synergistic Combinations of this compound with Chemotherapeutic Agents
This compound has demonstrated significant synergy with conventional chemotherapeutic drugs across various cancer types, particularly by modulating pathways involved in cell survival, proliferation, and DNA damage response.
In Triple-Negative Breast Cancer (TNBC)
Studies have shown that inhibiting PAK1 with this compound enhances the efficacy of several standard chemotherapies in TNBC cell lines.[3]
| Combination Drug | Cell Line | Combination Index (CI) | Interpretation |
| Doxorubicin | TNBC | 0.4 | Synergy |
| Cyclophosphamide | TNBC | 0.2 | Strong Synergy |
| Paclitaxel | TNBC | 0.3 | Synergy |
| Capecitabine | TNBC | 0.1 | Strong Synergy |
| Methotrexate | TNBC | 1.0 | Additive |
| Data sourced from a study on TNBC cell lines demonstrating the synergistic potential of this compound.[3] |
In Colon Carcinoma
A combination of this compound with another PAK inhibitor, PF-3758309, has been shown to be effective in suppressing colon carcinoma cell growth. This dual-inhibition strategy leads to a more profound blockade of PAK-mediated signaling.
Key Findings:
-
The combination of this compound and PF-3758309 synergistically induced apoptosis, cell cycle arrest, and autophagy in SW620 and Colo 205 colon cancer cells.[5]
-
This combination also sensitized colon cancer cells to ionizing radiation, further inhibiting cell growth.[5]
-
The underlying mechanism involves the perturbation of the DNA damage response, leading to enhanced cell death.[5]
Synergistic Combinations of this compound with Targeted Therapies
Targeting multiple nodes within a signaling network is a powerful strategy to prevent compensatory signaling and overcome resistance. This compound shows promise when combined with inhibitors of other key oncogenic drivers.
With Tyrosine Kinase Inhibitors (TKIs) in Leukemia
In Chronic Myeloid Leukemia (CML), the combination of this compound with the BCR-ABL1 tyrosine kinase inhibitor Imatinib resulted in increased growth inhibition and apoptosis of leukemia cells.[6] This suggests that PAK1 plays a role in survival pathways that can be co-targeted to enhance the effects of TKIs.
With BRAF Inhibitors in Ras-Mutated Cancers
Cells with NRAS and KRAS mutations are often more sensitive to this compound.[7] Experiments have shown that this compound can sensitize Ras-mutated cells to BRAF inhibitors, suggesting a potential therapeutic strategy for tumors resistant to single-agent BRAF inhibition.[7]
General Experimental Workflow for Synergy Screening
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of PAKs inhibitors this compound and PF-3758309 effectively suppresses colon carcinoma cell growth by perturbing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IPA-3: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the p21-activated kinase (PAK) inhibitor, IPA-3, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, a selective, non-ATP competitive inhibitor of Group I p21-activated kinases (PAKs), is a valuable tool in cell signaling research. However, its chemical properties necessitate careful handling and disposal as a hazardous waste. Adherence to the following protocols will minimize risks and ensure environmental responsibility.
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Name | 1,1′-Dithiodi-2-naphthol | Santa Cruz Biotechnology |
| CAS Number | 42521-82-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₂₀H₁₄O₂S₂ | Santa Cruz Biotechnology |
| Molecular Weight | 350.45 g/mol | Santa Cruz Biotechnology |
| Appearance | Solid | N/A |
| Hazards | Harmful if swallowed or inhaled, toxic to aquatic life (based on similar compounds) | Fisher Scientific, Sigma-Aldrich |
| Disposal | Must be disposed of as hazardous waste | Fisher Scientific, Sigma-Aldrich |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Collect all solid this compound waste, including unused or expired compound, and any contaminated materials such as pipette tips, weigh boats, and gloves, in this container.
-
For liquid waste containing this compound (e.g., dissolved in a solvent), use a separate, compatible, and clearly labeled hazardous waste container.
-
Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit (as per institutional and local regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash. [1] This is to prevent environmental contamination, particularly to aquatic ecosystems.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling IPA-3
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1).
This document provides critical safety and logistical information for the handling of this compound (also known as 1,1'-Dithiodi-2-naphthol), ensuring the safety of laboratory personnel and the integrity of research. Adherence to these guidelines is essential for the responsible use of this chemical.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes its GHS classification and associated precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.[1] |
| Serious Eye Damage (Category 1) | GHS05: Corrosion | Danger | H318: Causes serious eye damage.[2][3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09: Environment | Warning | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | GHS09: Environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] |
Precautionary Statements:
-
Prevention: Wash skin thoroughly after handling.[1] Do not eat, drink or smoke when using this product.[1] Avoid release to the environment.[1] Wear protective gloves/ eye protection/ face protection.[4]
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] Rinse mouth.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. Collect spillage.[1]
-
Disposal: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or glasses with side shields.[4] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[2] |
| Respiratory Protection | Dust Mask | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust formation is likely.[2][4] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn. |
| Closed-toe Shoes | Required in all laboratory settings. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Work Area Preparation: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing: When weighing the solid compound, do so carefully to avoid the creation of dust. Use a balance inside a chemical fume hood or a ventilated balance enclosure.
Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO and ethanol.[3]
-
Dissolving the Compound: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently by vortexing or inversion until the solid is completely dissolved.
Experimental Use
-
General Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in the work area.[1]
-
Transfers: When transferring solutions of this compound, use appropriate tools such as calibrated pipettes to ensure accuracy and prevent spills.
-
Incubation: If experiments require incubation, ensure that containers are properly sealed to prevent evaporation and aerosol formation.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.
Storage
-
Short-term (Powder): Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[1]
-
Long-term (In Solvent): Store solutions at -80°C.[1]
-
General Precautions: Keep away from direct sunlight and sources of ignition.[1] Protect from moisture.[4] Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1][4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Promptly call a physician.[1][4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, call a physician.[1][4] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Get medical attention if symptoms occur.[1][4] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Collect spillage.[1] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish.[4] Wear self-contained breathing apparatus and full protective gear.[4] |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the experimental workflow and the logical relationships of the required safety precautions.
Caption: A flowchart outlining the step-by-step process for safely handling this compound in a laboratory setting.
Caption: A diagram illustrating the key safety precautions and their relationships for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
